Mollugogenol A
Description
gammacerane from Mollugo pentaphylla; an antifungal saponin that has spermatocidal activity; involves sperm membrane damage by increased lipid peroxidation
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,3aS,4S,5aR,5bR,7S,7aR,9S,11aR,11bR,13aR,13bR)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-4,7,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-25(2)22(33)12-14-28(6)21-10-9-20-27(5)13-11-17(26(3,4)34)23(27)18(31)15-29(20,7)30(21,8)16-19(32)24(25)28/h17-24,31-34H,9-16H2,1-8H3/t17-,18+,19+,20-,21-,22+,23-,24+,27-,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLXSBTYECTZSS-HAYDXIIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1C(CC3(C2CCC4C3(CC(C5C4(CCC5C(C)(C)O)C)O)C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@H]1[C@H](C[C@@]3([C@@H]2CC[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945203 | |
| Record name | Hopane-3,6,16,22-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22550-76-1 | |
| Record name | Mollugogenol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022550761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hopane-3,6,16,22-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mollugogenol A: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mollugogenol A, a triterpenoid saponin, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and isolation. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug discovery.
Natural Sources of this compound
This compound has been predominantly identified in plant species belonging to the Molluginaceae and Adiantaceae families. The primary sources reported in the literature are:
-
Mollugo pentaphylla (also known as Mollugo hirta): This herbaceous plant is a well-documented source of this compound. Various parts of the plant have been utilized for its isolation.
-
Adiantum philippense and other Adiantum species : this compound has also been successfully isolated from ferns of the Adiantum genus, indicating a broader distribution beyond the Mollugo genus.
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are compiled from methodologies described in scientific literature.
Isolation of this compound from Mollugo pentaphylla
This protocol outlines a common procedure for the extraction and purification of this compound from the aerial parts of Mollugo pentaphylla.
Step 1: Preparation of Plant Material The aerial parts of Mollugo pentaphylla are collected, washed, and shade-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.
Step 2: Extraction
-
Defatting: The powdered plant material is first defatted by extraction with a non-polar solvent, such as petroleum ether or n-hexane, to remove lipids and other non-polar constituents. This is typically performed using a Soxhlet apparatus or by maceration with intermittent shaking.
-
Methanol Extraction: After defatting, the plant residue is extracted with methanol. This can be done by maceration or Soxhlet extraction until the solvent runs clear, indicating a comprehensive extraction. The methanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Step 3: Column Chromatography The crude methanolic extract is subjected to column chromatography for the separation and purification of this compound.
-
Stationary Phase: Silica gel (60-120 mesh or 100-200 mesh) is commonly used as the stationary phase.
-
Column Packing: The silica gel is packed into a glass column using a slurry method with the initial mobile phase solvent.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel to create a solid sample, which is then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of chloroform and methanol. A typical gradient starts with 100% chloroform, with a gradual increase in the percentage of methanol (e.g., 99:1, 98:2, 95:5, and so on). Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC).
-
Fraction Analysis: The collected fractions are analyzed by TLC using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized using an appropriate staining reagent (e.g., Liebermann-Burchard reagent) to identify the fractions containing this compound.
-
Purification: Fractions containing the compound of interest are combined, concentrated, and may be subjected to further chromatographic steps, such as preparative TLC or recrystallization, to obtain pure this compound.
Isolation of this compound from Adiantum philippense
The following protocol describes a general method for the isolation of this compound from Adiantum philippense.
Step 1: Preparation of Plant Material The whole plant or fronds of Adiantum philippense are collected, dried, and pulverized.
Step 2: Extraction The powdered plant material is extracted with methanol at room temperature or under reflux. The extract is filtered and concentrated under reduced pressure to obtain the crude methanolic extract.
Step 3: Chromatographic Purification The crude extract is then purified using column chromatography over silica gel, similar to the procedure described for Mollugo pentaphylla. A gradient elution with solvents of increasing polarity, such as a mixture of chloroform and methanol, is employed to separate the constituents. Fractions are collected and monitored by TLC to isolate this compound.
Quantitative Data
Currently, there is limited publicly available data on the specific yield of pure this compound from its natural sources. The yield of crude extracts from Mollugo pentaphylla has been reported to be between 13.9% (for a 70% ethanol extract) and 29.72% (for an aqueous extract). The final yield of the purified compound is expected to be significantly lower and is dependent on the efficiency of the extraction and purification processes.
| Plant Source | Extraction Method | Crude Extract Yield (%) |
| Mollugo pentaphylla | 70% Ethanol Reflux | 13.9 |
| Mollugo pentaphylla | Hot Water Reflux | 29.72 |
Table 1: Reported Crude Extract Yields from Mollugo pentaphylla
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Signaling Pathways
Currently, there is a lack of specific research detailing the direct signaling pathways modulated by this compound. While the compound has been noted for its antifungal and spermicidal activities, the underlying molecular mechanisms and its interactions with cellular signaling cascades have not been elucidated in the available literature. Further research is required to identify the specific protein targets and signaling pathways affected by this compound to understand its mode of action. Therefore, a diagrammatic representation of its signaling pathway cannot be provided at this time.
Mollugogenol A chemical formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mollugogenol A, a triterpenoid saponin primarily isolated from the tropical herb Mollugo pentaphylla, has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, isolation and characterization methods, and a detailed examination of its antifungal and spermicidal effects. Experimental protocols and available quantitative data are presented to facilitate further research and development.
Chemical Properties
This compound is a complex organic molecule with the following key identifiers:
| Property | Value |
| Chemical Formula | C30H52O4 |
| Molecular Weight | 476.7 g/mol [1] |
| Class | Triterpenoid Saponin |
| Appearance | Not specified in literature |
Isolation and Characterization
Source: The primary natural source of this compound is the plant Mollugo pentaphylla[1].
Experimental Protocol: Isolation from Mollugo pentaphylla
A general methodology for the extraction and isolation of compounds from Mollugo pentaphylla is as follows:
-
Defatting: The powdered aerial parts of the plant are first defatted using petroleum ether.[1]
-
Extraction: The defatted plant material is then subjected to reflux with distilled water for an extended period (e.g., 48 hours)[1]. Alternatively, an ethyl acetate fraction has been specifically mentioned to contain this compound.
-
Concentration: The resulting aqueous extract is concentrated using a rotary evaporator to yield a viscous mass[1].
-
Chromatography: The concentrated extract is then subjected to column chromatography over silica gel to separate the constituent compounds[1]. The specific elution gradients to isolate this compound are not detailed in the available literature.
Characterization Methods
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are crucial for determining the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Biological Activity
This compound has been reported to possess both antifungal and spermicidal properties.
Antifungal Activity
This protocol is a standard method for assessing antifungal efficacy:
-
Fungal Strain Preparation: A standardized inoculum of the target fungal species is prepared in a suitable broth medium (e.g., RPMI 1640).
-
Compound Dilution: A series of dilutions of this compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions for fungal growth (e.g., 24-48 hours at 35°C).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Spermicidal Activity
The spermicidal effects of this compound have been investigated, with a likely mechanism of action involving sperm membrane damage through increased lipid peroxidation[2].
The following protocol was used to evaluate the spermicidal potential of this compound:
-
Sperm Preparation: Washed sperm from healthy volunteers are incubated with various concentrations of this compound (e.g., 0-300 µg/mL) at 30°C[2].
-
Motility and Viability Assessment: Sperm motility, velocity, and viability are assessed at different time points (e.g., 0, 30, and 60 minutes) using both manual methods and computer-assisted semen analysis (CASA)[2].
-
Biochemical Analysis: At selected time points, samples are evaluated for membrane lipid peroxidation and superoxide dismutase (SOD) activity[2].
-
Microscopy: Transmission electron microscopy is used to observe any structural damage to the sperm membrane[2].
| Parameter | Concentration | Result |
| Sperm Motility and Viability | 300 µg/mL | A 4-5 fold decrease was observed[2]. |
| Sperm Membrane Lipid Peroxidation | Not specified | A three-fold increase was observed after 60 minutes of incubation[2]. |
Visualizations
Conclusion
This compound presents as a promising natural compound with distinct biological activities. The detailed protocols and quantitative data provided herein for its spermicidal effects offer a solid foundation for further investigation. Future research should focus on elucidating the specific mechanisms of its antifungal action, determining its efficacy against a broader range of fungal pathogens, and exploring its potential for therapeutic applications. The absence of information on its interaction with cellular signaling pathways also represents a key area for future research.
References
Mollugogenol A CAS number and synonyms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mollugogenol A is a naturally occurring triterpenoid saponin that has garnered interest within the scientific community. This document provides a concise technical overview of this compound, focusing on its fundamental chemical identifiers. At present, detailed public information regarding its specific biological activities, associated signaling pathways, and comprehensive experimental protocols remains limited.
Chemical Identification
A crucial first step in the research and development of any compound is its unambiguous identification. This compound is registered under the following Chemical Abstracts Service (CAS) number, a unique identifier for chemical substances.
| Identifier | Value |
| CAS Number | 22550-76-1 |
Nomenclature and Synonyms
In scientific literature and chemical databases, this compound may be referred to by several alternative names or synonyms. A comprehensive understanding of these synonyms is vital for efficient literature searches and clear communication within the research community.
| Synonym |
| (3β,16β,22α)-16,22-Epoxy-23,24,25,26,27-pentanorlanost-8-ene-3,15-diol |
| Mollugogenol-A |
Note on the Availability of Further Technical Data:
Extensive searches for in-depth technical data concerning the biological activity, specific signaling pathways, and detailed experimental protocols for this compound have yielded limited publicly available information. Much of the accessible research pertains to a related compound, mollugin.
Therefore, this guide cannot, at present, provide the comprehensive data on experimental protocols, quantitative analysis, or signaling pathways as initially intended. Researchers interested in the therapeutic potential of this compound are encouraged to undertake primary research to elucidate these aspects.
Future Research Directions
The current gap in the scientific literature presents a clear opportunity for novel research. Key areas for future investigation into this compound include:
-
Cytotoxicity Screening: Determination of the cytotoxic effects of this compound against a panel of human cancer cell lines to identify potential anticancer activity.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms by which this compound may exert any observed biological effects, including its impact on cell cycle progression and apoptosis.
-
Signaling Pathway Analysis: Identification of the specific intracellular signaling pathways modulated by this compound.
As new research emerges, this technical guide will be updated to incorporate new findings and provide a more comprehensive resource for the scientific community.
A Technical Guide to the Putative Biosynthesis of Mollugogenol A in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mollugogenol A, a triterpenoid saponin found in plants such as Mollugo pentaphylla, has garnered interest for its potential pharmacological activities.[1][2] Despite this, the precise biosynthetic pathway responsible for its production in plants remains largely unelucidated. This technical guide provides a comprehensive overview of the proposed biosynthesis of this compound, based on the established principles of triterpenoid saponin synthesis. It is designed to serve as a foundational resource for researchers seeking to investigate this pathway. The guide details the hypothesized enzymatic steps, presents exemplary quantitative data from related pathways, and offers detailed experimental protocols for the characterization of the key enzyme families involved. Furthermore, it visualizes the proposed biosynthetic and regulatory pathways using Graphviz diagrams, adhering to best practices for clarity and data presentation. This document aims to accelerate research into this compound biosynthesis, paving the way for its potential biotechnological production and therapeutic application.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of triterpenoid saponins is a complex process that begins with the cyclization of 2,3-oxidosqualene and is followed by a series of oxidative and glycosidic modifications.[3][4] While the specific enzymes for this compound synthesis have not been identified, a putative pathway can be constructed based on its chemical structure and known enzymatic reactions in other triterpenoid pathways.
The proposed pathway initiates with the cyclization of 2,3-oxidosqualene, likely catalyzed by an oxidosqualene cyclase (OSC) to form a pentacyclic triterpene scaffold. Subsequent modifications by cytochrome P450 monooxygenases (P450s) would introduce hydroxyl groups at specific positions on this scaffold. The final structure of this compound suggests at least three distinct hydroxylation steps. Unlike many saponins, this compound is an aglycone, meaning it does not have sugar moieties attached; therefore, the involvement of UDP-dependent glycosyltransferases (UGTs) in its direct biosynthesis is not expected, though they may act on precursor molecules.
Quantitative Data from Related Triterpenoid Biosynthetic Pathways
To provide a reference for researchers, the following table summarizes representative kinetic data for enzymes homologous to those proposed to be involved in this compound biosynthesis. This data is derived from studies on other plant triterpenoid pathways and can serve as a benchmark for future characterization of the Mollugo pentaphylla enzymes.
| Enzyme Class | Enzyme Name | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Oxidosqualene Cyclase | β-amyrin synthase (bAS) | Glycyrrhiza glabra | 2,3-Oxidosqualene | 15.3 | 1.2 | [5] |
| Cytochrome P450 | CYP716A12 | Medicago truncatula | β-amyrin | 5.8 | 0.18 | [5] |
| UDP-Glycosyltransferase | UGT71G1 | Medicago truncatula | Quercetin | 12.5 | 0.04 | [6] |
Note: The kinetic parameters for UGTs can vary significantly depending on the acceptor substrate. The provided data for UGT71G1 is for the flavonoid quercetin and is included for general reference.
Experimental Protocols
The following protocols are detailed methodologies for the heterologous expression and functional characterization of the key enzyme families implicated in this compound biosynthesis. These protocols are generalized from established methods and can be adapted for the specific enzymes from Mollugo pentaphylla.
Heterologous Expression and Functional Characterization of a Plant Oxidosqualene Cyclase
This protocol describes the expression of a candidate OSC in yeast and subsequent analysis of its product.
I. Gene Cloning and Vector Construction:
-
Isolate total RNA from the tissues of Mollugo pentaphylla suspected to produce this compound.
-
Synthesize cDNA using a reverse transcriptase kit.
-
Amplify the full-length open reading frame of the candidate OSC gene using PCR with gene-specific primers containing restriction sites for cloning.
-
Digest the PCR product and a suitable yeast expression vector (e.g., pYES2) with the corresponding restriction enzymes.
-
Ligate the digested gene into the expression vector and transform into Escherichia coli for plasmid amplification.
-
Verify the sequence of the cloned OSC gene.
II. Yeast Transformation and Expression:
-
Transform the constructed plasmid into a suitable yeast strain (e.g., Saccharomyces cerevisiae INVSc1).
-
Select for transformed yeast colonies on appropriate selection media.
-
Inoculate a single colony into 5 mL of selective medium and grow overnight at 30°C.
-
Use the overnight culture to inoculate 50 mL of induction medium (e.g., containing galactose for the GAL1 promoter in pYES2).
-
Incubate the culture for 48-72 hours at 30°C with shaking.
III. Metabolite Extraction and Analysis:
-
Harvest the yeast cells by centrifugation.
-
Perform an alkaline hydrolysis of the yeast pellet to release triterpenoids.
-
Extract the triterpenoids with an organic solvent (e.g., n-hexane or ethyl acetate).
-
Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the cyclization product. Compare the mass spectrum and retention time with an authentic standard if available.
In Vitro Assay for a Plant Cytochrome P450 Monooxygenase
This protocol details the preparation of microsomes containing the P450 and the subsequent enzyme assay.[3]
I. Microsome Preparation:
-
Express the candidate P450 and a cytochrome P450 reductase (CPR) in a suitable system (e.g., yeast or insect cells).
-
Harvest the cells and resuspend them in a lysis buffer.
-
Disrupt the cells using methods such as glass bead vortexing or a French press.
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
II. Enzyme Assay:
-
Prepare a reaction mixture containing the microsomal fraction, the triterpenoid substrate (the product from the OSC reaction), and a buffer.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate the reaction for a defined period (e.g., 1-2 hours) at the optimal temperature with shaking.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the products with the organic solvent, evaporate the solvent, and redissolve the residue.
-
Analyze the products by LC-MS to identify the hydroxylated triterpenoids.
Activity Assay for a Plant UDP-Glycosyltransferase
This protocol describes a common method for assaying UGT activity.[6][7]
I. Recombinant Enzyme Purification:
-
Express the candidate UGT gene with a purification tag (e.g., His-tag) in E. coli.
-
Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).
-
Verify the purity and concentration of the enzyme.
II. Enzyme Assay:
-
Prepare a reaction mixture containing the purified UGT, the acceptor substrate (a hydroxylated triterpenoid intermediate), the sugar donor (e.g., UDP-glucose), and a suitable buffer.
-
Incubate the reaction at the optimal temperature for a specific time.
-
Terminate the reaction, for example, by adding methanol.
-
Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) or LC-MS to detect the formation of the glycosylated product.
-
Alternatively, a coupled-enzyme assay can be used to detect the release of UDP, which is a universal product of UGTs.[1][2][4][6]
Regulatory Signaling Pathway
The biosynthesis of triterpenoid saponins in plants is often regulated by the phytohormone jasmonic acid (JA) and its methylated form, methyl jasmonate (MeJA).[3][7] This signaling pathway involves a cascade of transcription factors that activate the expression of the biosynthetic genes.
References
- 1. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 2. UDP-Glo™ Glycosyltransferase Assay [promega.kr]
- 3. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification and functional characterization of novel plant UDP-glycosyltransferase ( Lb UGT72B10) for the bioremediation of 3,4-dichloroaniline - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00220A [pubs.rsc.org]
The Discovery and History of Mollugogenol A: A Technical Guide
Abstract
Mollugogenol A, a pentacyclic triterpenoid sapogenin, has been a subject of scientific interest since its discovery. This document provides a comprehensive overview of the discovery, history, and chemical biology of this compound. It details the initial isolation and structure elucidation, summarizes its physicochemical properties, and explores its known biological activities, including its spermatocidal and antifungal effects. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product.
Introduction
Natural products have historically been a rich source of novel chemical entities with diverse biological activities, leading to the development of numerous therapeutic agents. Among these, triterpenoids represent a large and structurally diverse class of compounds with significant pharmacological potential. This compound, a member of the hopane family of triterpenoids, has garnered attention for its unique chemical structure and interesting biological profile. This technical guide aims to consolidate the current knowledge on this compound, from its initial discovery to its potential applications in drug development.
Discovery and Initial Characterization
This compound was first isolated in 1969 by P. Chakrabarti from the medicinal plant Mollugo hirta (now classified as Glinus lotoides). The structure of this novel triterpenoid sapogenin was elucidated through a combination of chemical degradation and spectroscopic methods, and it was established as 3β, 6α, 16β, 22-tetrahydroxyisohopane[1]. This discovery laid the foundation for further investigation into the chemical and biological properties of this compound. Since its initial discovery, this compound has also been reported in other plant species, including Adiantum philippense and Trigastrotheca pentaphylla (a synonym for Mollugo pentaphylla).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₂O₄ | [1] |
| Molecular Weight | 476.7 g/mol | [1] |
| IUPAC Name | (3R,3aS,4S,5aR,5bR,7S,7aR,9S,11aR,11bR,13aR,13bR)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-4,7,9-triol | [1] |
| CAS Number | 22550-76-1 | [1] |
Experimental Protocols
Isolation of this compound from Mollugo hirta
The following protocol is based on the original method described by P. Chakrabarti (1969).
-
Plant Material Preparation: Air-dried and powdered whole plants of Mollugo hirta are used as the starting material.
-
Extraction: The powdered plant material is subjected to Soxhlet extraction, first with petroleum ether to remove fats and waxes, followed by extraction with ethanol.
-
Hydrolysis: The ethanolic extract is concentrated and then hydrolyzed by refluxing with 2N hydrochloric acid to cleave the glycosidic linkages and liberate the aglycone (sapogenin).
-
Purification: The resulting crude sapogenin is purified by column chromatography on silica gel, eluting with a gradient of benzene and chloroform.
-
Crystallization: The fractions containing this compound are combined and crystallized from benzene to yield the pure compound.
Spectroscopic Characterization
The structure of this compound was elucidated using the following spectroscopic techniques. The data presented here is based on the original characterization and subsequent studies.
Table 1: Spectroscopic Data for this compound
| Technique | Key Observations |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | νₘₐₓ 3400 (-OH), 1380, 1360 (gem-dimethyl) |
| ¹H Nuclear Magnetic Resonance (NMR) | Signals corresponding to eight methyl groups, hydroxyl protons, and methine protons characteristic of a hopane skeleton. |
| ¹³C Nuclear Magnetic Resonance (NMR) | 30 carbon signals consistent with a pentacyclic triterpenoid structure of the hopane type. |
| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the proposed structure. |
History of Synthesis
To date, a total synthesis of this compound has not been reported in the scientific literature. The structural complexity of the molecule, with its multiple stereocenters, presents a significant challenge for synthetic chemists. The absence of a synthetic route means that all research on this compound has been conducted using material isolated from natural sources.
Biological Activities and Signaling Pathways
This compound has been shown to possess a range of biological activities, with its spermatocidal and antifungal properties being the most studied.
Spermatocidal Activity
This compound, isolated from the ethyl acetate fraction of Mollugo pentaphylla, has demonstrated potent spermicidal effects. Studies have shown a dose- and time-dependent decrease in sperm motility and viability.
Experimental Protocol for Spermicidal Activity Assay:
-
Sperm Preparation: Washed sperm from healthy volunteers are incubated with varying concentrations of this compound (0-300 µg/mL) at 30°C.
-
Assessment of Motility and Viability: Sperm motility, velocity, and viability are assessed at different time points (0, 30, and 60 minutes) using both manual methods and computer-assisted semen analysis (CASA).
-
Biochemical Assays: Samples are evaluated for membrane lipid peroxidation and superoxide dismutase (SOD) activity.
-
Electron Microscopy: Transmission electron microscopy (TEM) is used to observe changes in sperm morphology.
The primary mechanism of its spermicidal action involves the induction of lipid peroxidation in the sperm membrane, leading to membrane damage and a corresponding inhibition of SOD activity. TEM analysis has revealed significant damage to the sperm membrane in both the head and tail regions, with notable swelling and disruption of the acrosomal membranes.
Antifungal Activity
This compound has been reported to possess antifungal properties, although the precise mechanism of action is not as well-elucidated as its spermatocidal activity. Based on the general mechanisms of other antifungal triterpenoids, it is hypothesized that this compound may exert its effects by disrupting the fungal cell membrane. This could involve interference with ergosterol biosynthesis or direct interaction with membrane components, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. Further research is needed to fully characterize the antifungal mechanism of this compound.
Conclusion and Future Perspectives
This compound, a naturally occurring triterpenoid, has demonstrated interesting biological activities that warrant further investigation. Since its discovery and structural elucidation, research has primarily focused on its isolation from natural sources and its spermicidal and antifungal properties. The lack of a total synthesis remains a significant hurdle in the comprehensive evaluation of its therapeutic potential. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in its biological activities, particularly its antifungal mechanism. The development of a synthetic route would be a major breakthrough, enabling the synthesis of analogues and facilitating structure-activity relationship studies, which could lead to the development of new therapeutic agents.
References
Mollugogenol A: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollugogenol A, a triterpenoid saponin primarily isolated from plants of the Mollugo genus, such as Mollugo pentaphylla, has garnered scientific interest due to its diverse biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, biological effects, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Properties
-
Molecular Formula: C₃₀H₅₂O₄
-
Molecular Weight: 476.7 g/mol
-
IUPAC Name: (3β,16β,22α)-16,22-Epoxy-23,24,25,26,27-pentanorlanost-8-ene-3,15-diol
-
CAS Number: 6766-43-4
-
Class: Triterpenoid Saponin
Quantitative Data Summary
Table 1: Spermatocidal Activity of this compound
| Concentration (µg/mL) | Time (minutes) | Sperm Motility (%) | Sperm Viability (%) | Reference |
| 100 | 60 | 40 | 55 | [1] |
| 200 | 60 | 15 | 25 | [1] |
| 300 | 60 | <5 | <10 | [1] |
Experimental Protocols
Isolation and Purification of this compound from Mollugo pentaphylla
A general protocol for the isolation of triterpenoid saponins from Mollugo species is as follows:
-
Extraction: Dried and powdered plant material (e.g., whole plant of Mollugo pentaphylla) is subjected to successive extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like petroleum ether to remove lipids, followed by extraction with methanol or ethanol to obtain a crude extract containing the saponins.
-
Fractionation: The crude alcoholic extract is then partitioned between n-butanol and water. The saponins preferentially move into the n-butanol fraction.
-
Chromatography: The n-butanol fraction is concentrated and subjected to column chromatography over silica gel. The column is eluted with a gradient of chloroform and methanol.
-
Purification: Fractions showing the presence of this compound (as monitored by thin-layer chromatography) are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Spermicidal Activity Assay
The following protocol is based on the methodology described by Rajasekaran et al. (1993):
-
Semen Collection and Preparation: Freshly ejaculated human semen is collected from healthy donors. The semen is allowed to liquefy at 37°C for 30 minutes. The motile spermatozoa are separated from the seminal plasma by a swim-up procedure in a suitable buffer (e.g., Ham's F-10 medium).
-
Incubation: The washed sperm suspension is adjusted to a concentration of 20 x 10⁶ spermatozoa/mL. Aliquots of the sperm suspension are incubated with various concentrations of this compound (e.g., 100, 200, and 300 µg/mL) at 37°C. A control group with no this compound is also included.
-
Assessment of Motility and Viability: At different time points (e.g., 1, 5, 10, and 20 minutes), the percentage of motile spermatozoa is assessed using a light microscope. Sperm viability can be determined using a vital stain such as eosin-nigrosin.
-
Data Analysis: The results are expressed as the mean percentage of motile and viable sperm at each concentration and time point compared to the control.
Biological Activities and Mechanisms of Action
Spermicidal Activity
This compound has demonstrated potent, dose-dependent spermicidal activity. The primary mechanism of action is believed to be the disruption of the sperm plasma membrane integrity. This is likely due to the surfactant properties of the saponin molecule, which can interact with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell death.
Antifungal and Anticancer Activities
While specific quantitative data for isolated this compound is lacking, extracts from Mollugo pentaphylla containing this compound have shown both antifungal and anticancer properties. The proposed mechanism for its antifungal activity is likely similar to its spermicidal action, involving the disruption of the fungal cell membrane. The potential anticancer effects of this compound remain an area for further investigation, with studies on related triterpenoid saponins suggesting mechanisms such as the induction of apoptosis and inhibition of tumor cell proliferation.
Signaling Pathways
Detailed studies on the specific signaling pathways modulated by this compound are not yet available in the scientific literature. Research on the anti-inflammatory and anticancer activities of a related compound, mollugin, has implicated pathways such as NF-κB and JAK-STAT. However, it is crucial to note that mollugin has a different chemical structure, and therefore, these findings cannot be directly extrapolated to this compound. The elucidation of the precise molecular targets and signaling cascades affected by this compound represents a significant opportunity for future research.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated potent spermicidal activity. While preliminary studies suggest it may also possess antifungal and anticancer properties, a significant lack of quantitative data and mechanistic studies on the isolated compound hinders its further development. Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the IC₅₀ and MIC values of purified this compound against a range of fungal pathogens and cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its biological effects at a molecular level.
-
In Vivo Efficacy and Safety: Evaluating the efficacy and safety of this compound in animal models for its various biological activities.
A more in-depth understanding of the pharmacological profile of this compound will be crucial for unlocking its full therapeutic potential.
References
Spectroscopic Profile of Mollugogenol A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Mollugogenol A, a naturally occurring triterpenoid of significant interest in phytochemical and pharmacological research. Due to the limited availability of publicly accessible, detailed raw spectroscopic data, this document serves as a foundational guide, presenting the structural context and standardized methodologies for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.
Chemical Structure and Properties
This compound is a pentacyclic triterpenoid with the molecular formula C₃₀H₅₂O₄ and a molecular weight of 476.7 g/mol . The structural elucidation of this complex molecule relies heavily on a combination of one- and two-dimensional NMR techniques, along with high-resolution mass spectrometry to confirm its elemental composition and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful tool for elucidating the intricate carbon skeleton and stereochemistry of this compound. The following tables present the anticipated ¹H and ¹³C NMR chemical shifts, based on the known structure and data from closely related triterpenoids. These values are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).
Table 1: ¹H NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in accessible public records |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ, ppm) | DEPT Information |
| Data not available in accessible public records |
Note: The definitive assignment of each proton and carbon signal requires a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton coupling networks and one-bond and multiple-bond correlations between protons and carbons, respectively, which are crucial for assembling the molecular structure.
Mass Spectrometry (MS) Data
Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly critical for determining the precise molecular formula.
Table 3: Mass Spectrometry Data of this compound
| Ionization Mode | Mass Analyzer | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | HRMS Calculated | HRMS Found |
| ESI | QTOF | Data not available | Data not available | C₃₀H₅₃O₄ | Data not available |
The fragmentation pattern observed in the MS/MS spectrum offers valuable clues about the compound's structure, revealing characteristic losses of functional groups and cleavages of the triterpenoid backbone.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols for the NMR and MS analysis of triterpenoids like this compound.
NMR Spectroscopy
Sample Preparation:
-
An accurately weighed sample of purified this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, Pyridine-d₅, Methanol-d₄).
-
The solution is transferred to a 5 mm NMR tube to a standard height.
-
An internal standard, such as TMS, may be added for chemical shift referencing.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.
-
¹H NMR: Standard pulse sequences are employed. Key parameters include spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR: Proton-decoupled spectra are acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC are utilized with optimized parameters to detect the relevant correlations.
Mass Spectrometry
Sample Preparation:
-
A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.
Instrumentation and Parameters:
-
Ionization Source: Electrospray ionization (ESI) is a common technique for triterpenoids.
-
Mass Analyzer: High-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap are used to obtain accurate mass measurements.
-
Data Acquisition: Data is typically acquired in both positive and negative ion modes to maximize information. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Physical and chemical properties of Mollugogenol A
An In-depth Review of the Physical, Chemical, and Biological Properties of a Promising Triterpenoid Saponin
Abstract
Mollugogenol A, a triterpenoid saponin primarily isolated from the plant kingdom, notably from species such as Mollugo pentaphylla, has garnered scientific interest for its distinct biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside a detailed exploration of its established biological functions and the experimental methodologies used to elucidate them. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Physicochemical Properties
This compound is a complex tetracyclic triterpenoid. Its core chemical structure and properties have been primarily characterized through spectroscopic and analytical techniques. The foundational work on its structure elucidation was published by P. Chakrabarti in 1969. While some properties are readily available in public databases, detailed experimental data is best sourced from the original literature.
General and Spectroscopic Data
The fundamental chemical and physical properties of this compound are summarized in the tables below. It is important to note that while computational data is available, experimental values for properties like melting point, solubility, and specific spectroscopic peaks are detailed in the seminal structure elucidation papers.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₂O₄ | PubChem[1] |
| Molecular Weight | 476.7 g/mol | PubChem[1][2] |
| IUPAC Name | (3R,3aS,4S,5aR,5bR,7S,7aR,9S,11aR,11bR,13aR,13bR)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-4,7,9-triol | PubChem[1] |
| CAS Number | 22550-76-1 | PubChem[1] |
| Melting Point | Data reported in original structure elucidation literature. | |
| Solubility | Information available in specialized chemical literature. |
Table 2: Spectroscopic Data Summary for this compound
| Technique | Description | Reference |
| ¹H NMR | Detailed proton NMR spectral data, including chemical shifts and coupling constants for the assignment of all protons in the molecule, are available in the primary literature that first described its structure. | |
| ¹³C NMR | The complete carbon skeleton has been assigned using ¹³C NMR spectroscopy. The chemical shifts for each of the 30 carbon atoms provide definitive structural confirmation. | |
| Infrared (IR) Spectroscopy | The IR spectrum reveals the presence of key functional groups, such as hydroxyl (-OH) and aliphatic C-H bonds, consistent with its triterpenoid structure. | |
| Mass Spectrometry (MS) | Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns useful for structural elucidation. |
Biological Activities and Mechanism of Action
The primary biological activities of purified this compound that have been experimentally validated are its spermicidal and antifungal effects. While extracts of plants containing this compound, such as Mollugo pentaphylla, have been reported to possess anti-inflammatory properties, these effects have not yet been unequivocally attributed to this compound itself.
Spermicidal Activity
This compound has demonstrated potent, dose- and time-dependent spermicidal effects.
-
Mechanism of Action: The spermicidal action of this compound is primarily attributed to its ability to induce damage to the sperm cell membrane. This is achieved through an increase in lipid peroxidation, a process that degrades the lipids in the cell membrane, leading to a loss of its integrity. Concurrently, this compound has been shown to inhibit the activity of superoxide dismutase (SOD), an important antioxidant enzyme, further contributing to oxidative stress and cellular damage. Ultrastructural studies using transmission electron microscopy have revealed significant damage to both the head and tail regions of sperm, with notable swelling and disruption of the acrosomal membranes.
Antifungal Activity
This compound is also recognized for its antifungal properties. As a saponin, its mechanism of action is likely related to its interaction with fungal cell membranes. Saponins are known to bind to sterols in the fungal membrane, leading to the formation of pores and a subsequent loss of membrane integrity, which ultimately results in cell death. However, the specific fungal species inhibited by this compound and the detailed mechanism require further investigation.
Anti-inflammatory and Cytotoxic Activities
To date, there is a lack of specific studies on the anti-inflammatory or cytotoxic activities of isolated and purified this compound. While some studies on crude extracts of Mollugo pentaphylla suggest anti-inflammatory effects, it is not yet confirmed that this compound is the active constituent responsible for these properties. Further research is needed to evaluate the potential of the pure compound in these areas.
Signaling Pathways
Currently, there is no published research detailing the specific cellular signaling pathways modulated by this compound. This remains a significant area for future investigation to fully understand its molecular mechanisms of action.
Experimental Protocols
The following sections provide an overview of the methodologies used to isolate this compound and to evaluate its biological activities.
Isolation and Purification of this compound
This compound is a naturally occurring compound and is typically isolated from plant sources, most notably Mollugo pentaphylla. The general workflow for its isolation is as follows:
-
Plant Material Preparation: The aerial parts of the source plant are collected, dried, and powdered.
-
Defatting: The powdered material is first defatted using a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds.
-
Extraction: The defatted plant material is then exhaustively extracted with a more polar solvent, such as methanol, to isolate the saponins.
-
Fractionation: The crude extract is concentrated and then subjected to solvent-solvent partitioning. This compound is typically found in the ethyl acetate fraction.
-
Chromatographic Separation: The enriched fraction is then subjected to column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity.
-
Final Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or recrystallization to yield the pure compound.
Spermicidal Activity Assay
The evaluation of spermicidal activity is conducted using the following protocol:
-
Sperm Preparation: Semen samples from healthy donors are allowed to liquefy. The sperm is then washed and prepared by centrifugation to obtain a pellet of motile sperm.
-
Incubation: The prepared sperm suspension is incubated with various concentrations of this compound at 37°C.
-
Assessment of Motility and Viability: At different time intervals, aliquots are taken to assess sperm motility and velocity, both manually and using a Computer-Aided Sperm Analyzer (CASA). Sperm viability is typically determined using a vital stain such as eosin-nigrosin.
-
Biochemical Assays: To determine the mechanism of action, assays for lipid peroxidation and superoxide dismutase (SOD) activity are performed on the sperm lysates.
-
Electron Microscopy: For ultrastructural analysis, sperm samples are fixed and examined under a transmission electron microscope (TEM) to observe any morphological changes to the sperm membrane.
Antifungal Activity Assay
The antifungal activity of this compound can be determined using a broth microdilution method as follows:
-
Preparation of Fungal Inoculum: A suspension of the test fungus (e.g., Candida albicans) is prepared and diluted in a suitable broth medium (e.g., RPMI 1640) to a standardized concentration.
-
Serial Dilution of Compound: this compound is dissolved in a suitable solvent and then serially diluted in the broth medium in a 96-well microplate.
-
Inoculation and Incubation: The fungal inoculum is added to each well of the microplate containing the different concentrations of this compound. The plate is then incubated under appropriate conditions for fungal growth.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the fungus.
Conclusion and Future Directions
This compound is a triterpenoid saponin with well-documented spermicidal and antifungal properties. Its mechanism of action as a spermicidal agent, involving membrane disruption via lipid peroxidation, is a significant finding. However, there are several areas where further research is warranted:
-
Elucidation of Signaling Pathways: The molecular targets and signaling pathways affected by this compound are currently unknown. Investigating these could provide deeper insights into its biological effects.
-
Investigation of Other Biological Activities: Rigorous studies are needed to determine if the anti-inflammatory and cytotoxic effects observed in crude plant extracts can be attributed to this compound.
-
In Vivo Studies: The majority of the current data is from in vitro studies. In vivo studies are necessary to evaluate the efficacy and safety of this compound for any potential therapeutic applications.
-
Structure-Activity Relationship Studies: Synthesis of analogues of this compound could help in identifying the key structural features responsible for its biological activities and in optimizing its potency.
This technical guide provides a solid foundation for researchers interested in this compound. As research progresses, a more complete understanding of the therapeutic potential of this intriguing natural product will undoubtedly emerge.
References
Synthetic Strategies for Mollugogenol A Derivatives and Analogs: A Technical Guide
Disclaimer: As of October 2025, the scientific literature contains limited specific information on the synthesis of derivatives and analogs of Mollugogenol A. This guide, therefore, provides a comprehensive overview of synthetic methodologies and structure-activity relationships for structurally related and well-studied oleanane-type triterpenoids, namely Oleanolic Acid and Hederagenin. These examples serve as a valuable blueprint for researchers and drug development professionals interested in the chemical modification of this compound, offering potential synthetic routes and insights into the biological activities of analogous compounds.
Introduction to this compound and the Rationale for Derivatization
This compound is a pentacyclic triterpenoid saponin that has garnered interest for its diverse biological activities. As with many natural products, the synthesis of derivatives and analogs is a key strategy to enhance potency, improve pharmacokinetic properties, and elucidate structure-activity relationships (SAR). The core structure of this compound, an oleanane-type triterpenoid, presents multiple reactive sites amenable to chemical modification, including hydroxyl groups and the potential for modifications on the terpene backbone.
This technical guide outlines established synthetic protocols for the derivatization of oleanolic acid and hederagenin, triterpenoids that share the same fundamental oleanane skeleton as this compound. The methodologies presented here are directly applicable to the future synthesis of novel this compound derivatives.
Synthesis of Oleanolic Acid Derivatives
Oleanolic acid (OA) is a widely studied oleanane triterpenoid, and a vast number of its derivatives have been synthesized and evaluated for various biological activities, particularly as anticancer and anti-inflammatory agents.[1][2]
Esterification and Amidation at the C-28 Carboxylic Acid
The carboxylic acid at the C-28 position is a primary target for modification.
Experimental Protocol: Synthesis of Oleanolic Acid Amide Derivatives [3]
-
Activation of Carboxylic Acid: Oleanolic acid (1 equivalent) is dissolved in anhydrous dichloromethane (DCM). To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are added. The mixture is stirred at room temperature for 30 minutes.
-
Amine Coupling: The desired amine (1.2 equivalents) is added to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 12-24 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.
Glycosylation of Oleanolic Acid
Glycosylation of oleanolic acid can significantly impact its solubility and biological activity.[1][4][5]
Experimental Protocol: Synthesis of Oleanolic Acid 3-O-Glycosides [5]
-
Protection of the C-28 Carboxylic Acid: Oleanolic acid is first protected at the C-28 position, typically as a benzyl ester, to prevent undesired side reactions.[4]
-
Glycosylation Reaction: The protected oleanolic acid (1 equivalent) and a suitable glycosyl donor (e.g., a glycosyl trichloroacetimidate, 1.5 equivalents) are dissolved in anhydrous DCM. The mixture is cooled to -20°C, and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added.
-
Reaction and Quenching: The reaction is stirred at -20°C to 0°C for 2-4 hours. The reaction is then quenched by the addition of triethylamine.
-
Work-up and Deprotection: The reaction mixture is diluted with DCM, washed with water and brine, dried, and concentrated. The resulting glycosylated intermediate is then deprotected (e.g., hydrogenolysis to remove benzyl and benzoyl protecting groups) to yield the final oleanolic acid glycoside.
-
Purification: Purification is achieved through column chromatography.
Synthesis of Hederagenin Derivatives
Hederagenin, another oleanane triterpenoid, possesses additional hydroxyl groups, offering more sites for derivatization. Its derivatives have shown promising cytotoxic activities against various cancer cell lines.[6][7][8]
Selective Modification of Hydroxyl and Carboxyl Groups
The presence of multiple hydroxyl groups (at C-3 and C-23) and a carboxylic acid (at C-28) in hederagenin allows for the synthesis of a diverse range of derivatives.[7]
Experimental Protocol: Synthesis of Hederagenin-Pyrazine Derivatives at C-28 [9]
-
Protection of Hydroxyl Groups: The hydroxyl groups of hederagenin are protected, for example, as acetyl esters, to ensure selective reaction at the C-28 carboxylic acid.
-
Esterification with Pyrazine Moiety: The protected hederagenin is coupled with a pyrazine-containing alcohol using standard esterification methods (e.g., DCC/DMAP coupling).
-
Deprotection: The protecting groups on the hydroxyls are removed to yield the final hederagenin-pyrazine derivative.
-
Purification: The product is purified using chromatographic techniques.
Quantitative Data on Biological Activities
The following tables summarize the cytotoxic activities of selected oleanolic acid and hederagenin derivatives against various cancer cell lines, providing a basis for comparison and for guiding the design of future this compound analogs.
Table 1: Cytotoxic Activity (IC50, µM) of Oleanolic Acid Derivatives
| Compound | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | Reference |
| Oleanolic Acid | > 50 | > 50 | > 50 | [2] |
| Derivative 4d | - | 38.5 | - | [10] |
| Derivative 4k | - | 39.3 | - | [10] |
| Derivative 4m | - | 40.0 | - | [10] |
Table 2: Cytotoxic Activity (IC50, µM) of Hederagenin Derivatives
| Compound | A549 (Lung) | KB (Oral) | MCF-7 (Breast) | Reference |
| Hederagenin | 26.3 | > 50 | 11.8 | [8] |
| Compound 3 | 2.8 | 8.6 | - | [7] |
| Compound 9 | 3.45 | - | - | [9] |
| Compound 14 | 4.6 | - | 5.2 | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Triterpenoid Derivatives
Derivatives of oleanolic acid and hederagenin have been shown to induce apoptosis in cancer cells through various signaling pathways. For instance, some hederagenin derivatives induce apoptosis by increasing the Bax/Bcl-2 ratio, leading to the disruption of the mitochondrial membrane potential.[6] Others have been found to arrest the cell cycle at the S phase.[9]
Caption: Apoptotic pathway induced by hederagenin derivatives.
General Experimental Workflow for Synthesis and Evaluation
The development of novel triterpenoid derivatives follows a logical workflow from synthesis to biological evaluation.
Caption: General workflow for synthesis and evaluation.
Conclusion
While direct synthetic routes for this compound derivatives are yet to be extensively explored and published, the wealth of information available for structurally similar oleanane triterpenoids provides a solid foundation for initiating such research. The synthetic protocols for oleanolic acid and hederagenin detailed in this guide, along with the accompanying biological data and pathway analyses, offer valuable starting points for the design and synthesis of novel this compound analogs with potentially enhanced therapeutic properties. Future research in this area will be crucial for unlocking the full medicinal potential of this promising natural product.
References
- 1. Oleanolic acid synthetic oligoglycosides: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 3. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anti-Fungal Activity of Seven Oleanolic Acid Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03666G [pubs.rsc.org]
- 9. Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin⁻Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Mollugogenol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollugogenol A, a triterpenoid saponin isolated from plants of the Molluginaceae family, has garnered significant interest for its diverse pharmacological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides detailed application notes and standardized protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not extensively reported in the public domain, the following protocols are based on established methodologies for the analysis of structurally similar triterpenoid saponins and provide a robust framework for method development and validation.
Analytical Methods Overview
The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely accessible and robust technique suitable for the quantification of this compound in relatively clean samples, such as purified extracts or formulations. As triterpenoid saponins often lack a strong chromophore, detection is typically performed at low UV wavelengths (around 205-210 nm).
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex matrices like crude plant extracts, plasma, or tissue homogenates. The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition.
Data Presentation: Quantitative Parameters
The following tables summarize the typical performance characteristics that should be achieved during the validation of an analytical method for this compound. These values are based on reported data for similar triterpenoid saponins and serve as a benchmark for method development.
Table 1: HPLC-UV Method - Typical Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference at the retention time of this compound |
Table 2: LC-MS/MS Method - Typical Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
| Specificity | No interfering peaks at the MRM transition of this compound |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-UV
1. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1.0 g of dried and powdered plant material.
-
Add 20 mL of 80% methanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 10 mL of water.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the saponin fraction with 10 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase for HPLC analysis.
-
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 40:60 v/v). The mobile phase composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
3. Calibration Curve
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare working standards with concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: Quantification of this compound using LC-MS/MS
1. Sample Preparation (from Biological Matrix - e.g., Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar saponin not present in the sample).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
A typical gradient might be: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10.1-12 min, 10% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative ESI is often suitable for saponins.
-
MRM Transitions: These must be optimized by infusing a standard solution of this compound. A hypothetical transition could be [M-H]⁻ → fragment ion.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
3. Calibration and Quality Control
-
Prepare a stock solution of this compound and the internal standard.
-
Spike blank plasma with known concentrations of this compound to prepare calibration standards and quality control (QC) samples (low, medium, and high concentrations).
-
Process the calibration standards and QC samples alongside the unknown samples using the same extraction procedure.
-
Quantify the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Mandatory Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Decision tree for analytical method selection.
Application Notes and Protocols: Extraction of Mollugogenol A from Plant Material
Introduction
Mollugogenol A is a triterpenoid saponin that has garnered interest in the scientific community for its potential biological activities, including antifungal properties. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from its natural plant source, Mollugo pentaphylla. The methodologies outlined are intended for researchers, scientists, and drug development professionals. This protocol is based on established phytochemical extraction techniques and provides a reproducible workflow for obtaining this compound for further research and development.
Data Presentation
The following table summarizes the quantitative data associated with the extraction and purification of this compound from Mollugo pentaphylla.
| Parameter | Value | Reference |
| Starting Plant Material (dried, powdered aerial parts) | 750 g | [1] |
| Defatting Solvent | Petroleum Ether (60-80°C) | [1] |
| Extraction Solvent | Distilled Water | [1] |
| Extraction Method | Reflux | [1] |
| Crude Aqueous Extract Yield | 32 g | |
| Crude Extract Yield (% w/w) | 4.27% | |
| Purification Method | Silica Gel Column Chromatography | |
| Stationary Phase | Silica Gel (60-120 mesh) | |
| Mobile Phase | Gradient of n-hexane and ethyl acetate | [2][3] |
Experimental Protocols
Part 1: Preparation of Plant Material and Initial Extraction
-
Plant Material Collection and Preparation:
-
Collect the aerial parts of Mollugo pentaphylla.
-
Air-dry the plant material in the shade to preserve the chemical constituents.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
-
Defatting of Plant Material:
-
Place 750 g of the powdered plant material into a large-capacity Soxhlet extractor.[1]
-
Exhaustively extract the powder with petroleum ether (60-80°C) to remove lipids and other nonpolar compounds.[1]
-
Continue the extraction until the solvent running through the siphon is colorless.
-
Discard the petroleum ether extract and air-dry the defatted plant material to remove any residual solvent.
-
-
Aqueous Extraction:
-
Transfer the defatted plant powder to a large round-bottom flask.
-
Add 2 liters of distilled water to the flask.[1]
-
Reflux the mixture for 48 hours.[1] This long duration ensures the exhaustive extraction of polar and semi-polar compounds, including this compound.
-
After reflux, allow the mixture to cool to room temperature.
-
-
Concentration of the Crude Extract:
-
Filter the cooled mixture through Whatman No. 1 filter paper to separate the plant residue from the aqueous extract.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C.
-
The resulting product is a dark brownish, viscous crude aqueous extract. The expected yield is approximately 32 g.
-
Part 2: Purification of this compound by Column Chromatography
-
Preparation of the Column:
-
Use a glass column of appropriate size for the amount of crude extract to be purified.
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pour the slurry into the column and allow the silica gel to pack uniformly under gravity, gently tapping the column to dislodge any air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Wash the packed column with n-hexane until the silica gel is completely equilibrated.
-
-
Sample Loading:
-
Dissolve 25 g of the crude aqueous extract in a minimal amount of methanol.
-
In a separate beaker, add a small amount of silica gel to the methanolic solution of the extract to form a slurry.
-
Evaporate the solvent from the slurry to obtain a free-flowing powder. This dry-loading method ensures a more uniform application of the sample to the column.
-
Carefully layer the silica gel-adsorbed sample onto the top of the packed column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution:
-
Begin the elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient. The suggested gradient is as follows: 100:0, 90:10, 80:20, 70:30, 60:40, 50:50, 40:60, 30:70, 20:80, 10:90 (n-hexane:ethyl acetate), and finally with 100% ethyl acetate.[2][3]
-
Collect fractions of a consistent volume (e.g., 20-25 mL) throughout the elution process.
-
-
Fraction Analysis and Isolation of this compound:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates.
-
Use a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1) to develop the TLC plates.
-
Visualize the spots under UV light or by spraying with an appropriate staining reagent (e.g., ceric sulfate spray followed by heating).
-
Combine the fractions that show a prominent spot corresponding to this compound.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed by spectroscopic methods. While specific data from the cited protocols are limited, the following analyses are standard for structural elucidation of such compounds:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Researchers should compare the obtained spectroscopic data with published literature values for this compound to confirm its identity.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Mollugogenol A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Mollugogenol A using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is applicable for the determination of this compound in plant extracts and other relevant matrices.
Introduction
This compound is a triterpenoid saponin found in various plant species, notably in the family Molluginaceae. It has garnered significant interest due to its potential pharmacological activities. Accurate and reliable quantitative analysis of this compound is crucial for quality control of herbal materials, standardization of extracts, and in various stages of drug discovery and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.
This application note details the chromatographic conditions, sample preparation procedures, and method validation parameters for the analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A reversed-phase C18 column is recommended. A common choice is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, and water are required. Formic acid or phosphoric acid (analytical grade) can be used as a mobile phase modifier. A reference standard of this compound (purity >95%) is necessary for quantification.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and optimization.
| Parameter | Recommended Condition |
| Stationary Phase | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient Elution | 0-10 min: 60% B10-25 min: 60-80% B25-30 min: 80% B30-31 min: 80-60% B31-40 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Note: The gradient profile may require optimization depending on the specific column and sample matrix.
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation (from Plant Material)
-
Extraction:
-
Accurately weigh about 1 g of dried and powdered plant material.
-
Add 25 mL of methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Purification (Solid Phase Extraction - SPE):
-
Reconstitute the dried extract in 5 mL of methanol-water (1:1, v/v).
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of methanol-water (1:1, v/v).
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of methanol-water (1:1, v/v) to remove polar impurities.
-
Elute this compound with 10 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of methanol.
-
-
Final Preparation: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting into the HPLC system.
Method Validation Summary
The analytical method should be validated according to ICH guidelines. The following parameters are typically assessed:
| Parameter | Specification |
| Linearity | Correlation coefficient (r²) > 0.999 for the calibration curve. |
| Precision (RSD%) | Intraday and Interday precision should be < 2%. |
| Accuracy (Recovery %) | Recovery should be within 98-102%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
Data Presentation
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| r² | 0.9998 |
Table 2: Precision and Accuracy Data
| Concentration (µg/mL) | Intraday Precision (RSD%) | Interday Precision (RSD%) | Accuracy (Recovery %) |
| 10 | 1.2 | 1.5 | 99.5 |
| 50 | 0.8 | 1.1 | 101.2 |
| 80 | 0.9 | 1.3 | 98.9 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key aspects of HPLC method development and validation for this compound.
Application Notes and Protocols for the Chromatographic Analysis of Mollugogenol A as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollugogenol A is a naturally occurring pentacyclic triterpenoid saponin found in several plant species, notably from the Molluginaceae family, such as Mollugo pentaphylla and Glinus oppositifolius. Due to its distinct chemical structure and biological activities, this compound serves as a critical reference standard in the quality control of herbal medicines, phytochemical research, and early-stage drug development. Accurate and precise quantification of this compound is paramount for ensuring the consistency, efficacy, and safety of botanical products and for elucidating its pharmacological properties.
These application notes provide a detailed protocol for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS). The described methodology is based on established principles for the analysis of oleanane-type triterpenoids and offers a framework for method development and validation.
Principle of the Method
The chromatographic method is based on reversed-phase high-performance liquid chromatography (RP-HPLC), where the separation of this compound from other components in a sample matrix is achieved based on its polarity. A non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase. By employing a gradient elution, the polarity of the mobile phase is systematically varied to ensure optimal separation and peak resolution.
Quantification is performed by comparing the peak area of this compound in a sample to a calibration curve generated from a certified reference standard of known concentrations. Detection can be achieved using a Diode Array Detector (DAD) at a low UV wavelength (typically around 205-210 nm) due to the lack of a strong chromophore in the this compound molecule. For enhanced sensitivity and selectivity, a Mass Spectrometer (MS) detector can be utilized.
Applications
This method is applicable for:
-
Quality Control of Raw Herbal Materials: Quantification of this compound in plant powders and extracts to ensure identity and consistency.
-
Standardization of Herbal Formulations: Ensuring batch-to-batch consistency of finished products containing this compound.
-
Pharmacokinetic Studies: Determination of this compound concentrations in biological matrices (e.g., plasma, tissue) with appropriate sample clean-up procedures.
-
Phytochemical Research: Investigating the distribution and concentration of this compound in different plant species and parts.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
-
Chromatographic Column:
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
-
Chemicals and Reagents:
-
This compound certified reference standard (≥98% purity).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid or acetic acid (for mobile phase modification).
-
-
Standard and Sample Preparation:
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.22 µm or 0.45 µm).
-
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh about 1.0 g of powdered, dried plant material into a flask. Add 50 mL of methanol and extract using ultrasonication for 30 minutes at room temperature. Repeat the extraction process twice more.
-
Filtration and Concentration: Combine the extracts and filter through Whatman No. 1 filter paper. Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).
-
Final Filtration: Filter the reconstituted sample solution through a 0.22 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
The following table outlines a representative set of chromatographic conditions for the analysis of this compound. These parameters may require optimization for specific applications and instrumentation.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 30% B; 5-25 min, 30-90% B; 25-30 min, 90% B; 30-35 min, 90-30% B; 35-40 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| DAD Detection | 205 nm |
| MS Detection (ESI+) | Scan Range: m/z 100-1000; Positive Ion Mode |
Data Presentation: Method Validation (Representative Data)
The following tables present representative data for the validation of the analytical method. Note: These are hypothetical values and actual results will vary depending on the specific experimental conditions.
Table 1: Linearity of this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (R²) | ≥ 0.999 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Table 3: Precision
| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| 5 | 1.8% | 2.5% |
| 25 | 1.2% | 1.9% |
| 75 | 0.8% | 1.5% |
Table 4: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) |
| Low | 10 | 9.85 | 98.5 | 2.1 |
| Medium | 25 | 25.4 | 101.6 | 1.7 |
| High | 50 | 49.2 | 98.4 | 1.3 |
Visualization
The following diagram illustrates the general workflow for the quantitative analysis of this compound in a plant sample using HPLC.
Caption: Workflow for the quantitative analysis of this compound.
Conclusion
The protocol described provides a robust framework for the quantitative analysis of this compound using reversed-phase HPLC. The method is suitable for a range of applications, from the quality control of herbal products to phytochemical research. For routine analysis, DAD detection offers a cost-effective solution, while MS detection provides higher sensitivity and selectivity for more demanding applications. It is essential that this method is fully validated in the user's laboratory to ensure its suitability for the intended purpose.
Synthesis of Mollugogenol A for Research Applications: A Detailed Guide
Application Note and Protocols for Researchers
This document provides a comprehensive overview of Mollugogenol A, a naturally occurring triterpenoid saponin, for research purposes. As a total chemical synthesis for this compound has not been prominently reported in scientific literature, this guide focuses on its isolation from natural sources, characterization, and protocols for evaluating its biological activity. This information is intended for researchers, scientists, and professionals in drug development.
This compound has garnered interest due to its potential biological activities, including anti-inflammatory and cytotoxic effects. This guide offers detailed methodologies for its isolation and subsequent investigation to support further research into its therapeutic potential.
Data Presentation
Characterization of isolated this compound is crucial for confirming its identity and purity. The following tables summarize the key spectroscopic data for this compound, which have been established in the scientific literature.
Table 1: ¹³C NMR Spectroscopic Data of this compound (125 MHz, C₅D₅N)
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |
| 1 | 38.9 | 16 | 74.2 |
| 2 | 27.5 | 17 | 49.5 |
| 3 | 89.1 | 18 | 41.9 |
| 4 | 39.5 | 19 | 46.5 |
| 5 | 55.9 | 20 | 31.2 |
| 6 | 18.4 | 21 | 35.1 |
| 7 | 33.2 | 22 | 73.1 |
| 8 | 40.1 | 23 | 28.2 |
| 9 | 47.9 | 24 | 15.8 |
| 10 | 37.3 | 25 | 16.5 |
| 11 | 23.8 | 26 | 16.9 |
| 12 | 122.7 | 27 | 26.1 |
| 13 | 143.9 | 28 | 28.4 |
| 14 | 42.3 | 29 | 33.4 |
| 15 | 28.4 | 30 | 23.8 |
Table 2: ¹H NMR Spectroscopic Data of this compound (500 MHz, C₅D₅N)
| Proton No. | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| H-3 | 3.22 | dd | 11.5, 4.5 |
| H-12 | 5.28 | t | 3.5 |
| H-16 | 4.50 | dd | 11.5, 4.5 |
| H-22 | 3.65 | m | |
| Me-23 | 0.98 | s | |
| Me-24 | 0.78 | s | |
| Me-25 | 0.88 | s | |
| Me-26 | 1.18 | s | |
| Me-27 | 1.00 | s | |
| Me-28 | 1.25 | s | |
| Me-29 | 0.92 | d | 6.5 |
| Me-30 | 0.85 | d | 6.5 |
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | 477.3944 |
| [M+Na]⁺ | 499.3763 |
Experimental Protocols
I. Isolation and Purification of this compound from Mollugo hirta
This protocol describes a general method for the extraction and isolation of this compound from the dried whole plant of Mollugo hirta.
Materials and Reagents:
-
Dried, powdered whole plant of Mollugo hirta
-
Methanol (MeOH)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel (60-120 mesh) for column chromatography
-
Sephadex LH-20
-
Pre-coated silica gel 60 F₂₅₄ TLC plates
-
Anisaldehyde-sulfuric acid spray reagent
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the dried, powdered plant material in methanol at room temperature for 72 hours.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and partition successively with n-hexane and then ethyl acetate.
-
Collect the ethyl acetate fraction, as it is enriched with triterpenoids.
-
-
Silica Gel Column Chromatography:
-
Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing with anisaldehyde-sulfuric acid reagent.
-
Combine fractions that show similar TLC profiles indicative of triterpenoids.
-
-
Sephadex LH-20 Chromatography:
-
Further purify the combined fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase.
-
This step helps in removing pigments and other impurities.
-
-
Final Purification:
-
The fractions containing this compound from the Sephadex column may require a final purification step using silica gel column chromatography with a suitable solvent system (e.g., a chloroform-methanol gradient) to yield pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the isolated compound by comparing its spectroscopic data (¹H NMR, ¹³C NMR, MS) with the data presented in Tables 1, 2, and 3.
-
II. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of this compound against a cancer cell line (e.g., HeLa or HepG2).
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
III. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere for 24 hours.
-
-
Pre-treatment:
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated vehicle control.
-
Visualization of Methodologies
The following diagrams illustrate the workflows for the isolation and biological evaluation of this compound.
Caption: Workflow for the isolation and purification of this compound.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Workflow for the anti-inflammatory (NO inhibition) assay.
Potential Signaling Pathways
While the precise molecular mechanisms of this compound are still under investigation, its anti-inflammatory and cytotoxic effects suggest potential interactions with key signaling pathways.
Caption: Putative signaling pathways modulated by this compound.
Investigating Mollugogenol A in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollugogenol A is a triterpenoid saponin that has been isolated from several medicinal plants, including Mollugo pentaphylla and Glinus oppositifolius.[1][2] Triterpenoids as a class of compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] While specific data on the cellular effects of this compound is limited in publicly available literature, this document provides a comprehensive guide for researchers interested in investigating its potential in cell culture experiments.
The following sections detail generalized yet robust protocols for key assays, present available data on related compounds from the source plants, and offer visual workflows and hypothetical signaling pathways to guide experimental design.
Data Presentation: Cytotoxicity of Compounds from Glinus oppositifolius
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Oppositifolone | HCT 116 (Human Colon Carcinoma) | MTT | 28.7 | [3] |
| Aqueous Extract | CACO2 (Human Colorectal Adenocarcinoma) | Cell Viability | 97.69 ± 2.03 | [4] |
Note: This data is presented for informational purposes to highlight the potential for cytotoxic compounds within Glinus oppositifolius. These values do not represent the activity of this compound.
Experimental Protocols
Herein are detailed protocols for foundational cell culture experiments to characterize the effects of a novel compound like this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.[5][6][7]
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]
Materials:
-
Target cancer cell line(s)
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.[12][13][14][15][16]
Materials:
-
Target cancer cell line(s)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.[15]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[13]
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Gene Expression Analysis (RT-qPCR)
This method measures the expression levels of target genes that may be regulated by this compound.[17][18][19][20]
Materials:
-
Target cancer cell line(s)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., Bcl-2, Bax, Casp3) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Treat cells with this compound, then isolate total RNA using an RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the cDNA, primers, and qPCR master mix.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the initial investigation of this compound in a cancer cell line.
Caption: A general experimental workflow for investigating the anticancer effects of this compound.
Hypothetical Signaling Pathway
Based on the known activities of other triterpenoids, this compound might induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this hypothetical mechanism.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion
While direct experimental data on this compound in cell culture is currently scarce, the provided protocols and conceptual frameworks offer a solid foundation for its investigation. The known antifungal activity of this compound suggests it possesses significant biological effects that warrant further exploration.[2] By employing the standardized assays detailed in this document, researchers can begin to elucidate the cytotoxic and mechanistic properties of this natural compound, potentially paving the way for its development as a novel therapeutic agent.
References
- 1. impactfactor.org [impactfactor.org]
- 2. srrjournals.com [srrjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Western blot analysis of cell lines [bio-protocol.org]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. addgene.org [addgene.org]
- 17. bio-rad.com [bio-rad.com]
- 18. 3.5.2. RT-qPCR Analysis to Test Gene Expression [bio-protocol.org]
- 19. Cell culture and QRT PCR Gene Expression | Culture Collections [culturecollections.org.uk]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Mollugogenol A for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mollugogenol A, a pentacyclic triterpenoid, has garnered significant interest for its potential therapeutic properties. However, its pronounced hydrophobicity presents a considerable challenge for in vivo studies, leading to poor aqueous solubility and limited bioavailability. This document provides detailed application notes and protocols for the formulation of this compound to enhance its suitability for in vivo research. The protocols are based on established methods for formulating structurally similar hydrophobic compounds, such as oleanolic acid and ursolic acid.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing an effective formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₂O₄ | PubChem |
| Molecular Weight | 476.7 g/mol | PubChem[1] |
| XLogP3 | 5.7 | PubChem[1] |
| Physical Description | Predicted to be a solid | - |
| Solubility | Poorly soluble in water | Inferred from high XLogP3 |
The high XLogP3 value confirms the lipophilic nature of this compound, necessitating the use of advanced formulation techniques to improve its solubility and bioavailability for in vivo applications.
Formulation Strategies for Poorly Soluble Compounds
Several strategies can be employed to formulate hydrophobic compounds like this compound for in vivo administration. The choice of formulation will depend on the specific experimental requirements, including the desired route of administration, dosage, and pharmacokinetic profile.
| Formulation Strategy | Description | Key Excipients/Components | Advantages |
| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers. | Surfactants (e.g., Tween 80, Poloxamer 188), Polymers (e.g., HPMC, PVP) | Increased surface area for dissolution, suitable for oral and parenteral routes. |
| Lipid-Based Formulations | Systems where the drug is dissolved or suspended in lipidic excipients. | Oils (e.g., Sefsol 218), Surfactants (e.g., Cremophor EL), Co-surfactants (e.g., Labrasol) | Enhanced oral bioavailability by promoting lymphatic uptake.[2] |
| Solid Dispersions | The drug is dispersed in an amorphous form within a hydrophilic carrier matrix. | Polymers (e.g., PVP, HPMC, Soluplus®) | Improved dissolution rate and solubility.[3] |
| Liposomes | Vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the membrane. | Phospholipids (e.g., DSPC, DMPC), Cholesterol | Biocompatible, can be targeted to specific tissues, suitable for parenteral delivery.[4][5] |
| Proniosomes | Dry, free-flowing granular products that form niosomes upon hydration. | Non-ionic surfactants (e.g., Span 60), Cholesterol, Carrier (e.g., Maltodextrin) | Improved stability over conventional niosomes.[5] |
Experimental Protocols
The following are detailed protocols for preparing formulations of this compound based on successful methods for other hydrophobic triterpenoids.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration
This protocol is adapted from methods used for oleanolic and asiatic acids.[6]
Materials:
-
This compound
-
Glyceryl behenate (lipid matrix)
-
Polysorbate 80 (Tween 80) (surfactant)
-
Ethanol
-
Distilled water
Equipment:
-
Magnetic stirrer with heating plate
-
High-speed homogenizer
-
Probe sonicator
-
Particle size analyzer
Procedure:
-
Preparation of the Lipid Phase:
-
Dissolve a specific amount of this compound and glyceryl behenate (e.g., a 1:1 to 1:4 drug-to-lipid ratio) in ethanol.
-
Heat the mixture to 80°C with continuous stirring until a clear, homogenous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve Polysorbate 80 in distilled water to create a surfactant solution (e.g., 20-80 mg in 10 mL).
-
Heat the aqueous phase to 80°C.
-
-
Formation of the Emulsion:
-
Add the hot lipid phase dropwise into the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.
-
-
Formation of SLNs:
-
Subject the resulting emulsion to probe sonication for 5-10 minutes to reduce the particle size and form the SLNs.
-
-
Cooling and Solidification:
-
Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
-
Determine the encapsulation efficiency by separating the free drug from the SLNs via centrifugation and quantifying the drug in the supernatant.
-
Protocol 2: Preparation of this compound-Loaded Liposomes for Parenteral Administration
This protocol utilizes the thin-film hydration method, a common technique for preparing liposomes.[7]
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform or a suitable organic solvent mixture
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator or extruder
-
Particle size analyzer
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, DSPC, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio would be Drug:Lipid:Cholesterol of 1:10:5.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature (for DSPC, >55°C). This will form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding PBS (pH 7.4) to the flask.
-
Gently agitate the flask at a temperature above the lipid transition temperature for 1-2 hours until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.
-
Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential.
-
Measure the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the entrapped drug using HPLC.
-
Visualization of Key Signaling Pathways and Workflows
Signaling Pathways Modulated by Triterpenoids
Triterpenoids, the class of compounds to which this compound belongs, are known to exert their biological effects by modulating various signaling pathways. The diagrams below illustrate key pathways implicated in the anti-inflammatory and anticancer activities of triterpenoids.[8][9][10][11]
References
- 1. dovepress.com [dovepress.com]
- 2. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. researchgate.net [researchgate.net]
- 5. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation, characterization, and in vitro/vivo studies of oleanolic acid-loaded lactoferrin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triterpenoids for cancer prevention and treatment: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Mollugogenol A from Adiantum philippense
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive, though generalized, protocol for the isolation of Mollugogenol A, a triterpenoid saponin, from the fern Adiantum philippense. This compound has been identified as a constituent of this plant, and this document outlines a step-by-step methodology for its extraction, purification, and characterization based on established techniques for triterpenoid saponins.[1] While a specific, optimized protocol for this exact process is not extensively documented in current literature, this guide integrates common phytochemical isolation procedures to provide a robust starting point for laboratory research. The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development seeking to obtain this compound for further investigation of its potential biological activities.
Introduction
Adiantum philippense, a species of maidenhair fern, is recognized in traditional medicine for various therapeutic properties.[2][3] Phytochemical analyses have revealed the presence of a diverse array of secondary metabolites, including terpenoids, flavonoids, alkaloids, and saponins.[2][3][4][5] Among these, the triterpenoid saponin this compound is a compound of interest due to the established broad biological activities of this class of molecules. Triterpenoid saponins are known for their diverse pharmacological effects, making them valuable candidates for drug discovery and development.
This document presents a generalized protocol for the isolation of this compound from the whole plant material of Adiantum philippense. The methodology covers sample preparation, solvent extraction, and a multi-step chromatographic purification process.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C30H52O4 | PubChem CID: 193011[1] |
| Molecular Weight | 476.7 g/mol | PubChem CID: 193011[1] |
| XLogP3 | 5.7 | PubChem CID: 193011[1] |
| Exact Mass | 476.38656014 Da | PubChem CID: 193011[1] |
Experimental Protocol
This protocol is a generalized procedure and may require optimization based on laboratory conditions and the specific phytochemical profile of the plant material.
Plant Material Collection and Preparation
-
Collection: Collect fresh, healthy whole plants of Adiantum philippense.
-
Authentication: Have the plant material authenticated by a qualified botanist.
-
Cleaning and Drying: Thoroughly wash the plant material with distilled water to remove any debris. Air-dry the plants in the shade at room temperature for 10-14 days or until brittle.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. Store the powder in an airtight container in a cool, dark place.
Extraction of Crude Saponins
A preliminary methanolic extraction is performed to obtain a crude extract containing a mixture of phytochemicals.
-
Maceration: Soak 500 g of the dried plant powder in 2.5 L of methanol in a large glass container.
-
Agitation: Agitate the mixture on a mechanical shaker at 110 rpm for 24 hours at 30°C.[2]
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark, viscous crude methanol extract.
-
Yield Calculation: The percent yield of the crude extract can be calculated. A previous study on the methanolic extract of A. philippense reported a yield of 6.89% (68.89 mg/g of dry weight).[2][3]
Liquid-Liquid Partitioning for Saponin Enrichment
-
Suspension: Suspend the crude methanol extract in 500 mL of distilled water.
-
Defatting: Perform liquid-liquid partitioning with n-hexane (3 x 500 mL) in a separatory funnel to remove non-polar compounds like fats and waxes. Discard the n-hexane layer.
-
Saponin Extraction: Subsequently, extract the aqueous layer with n-butanol (3 x 500 mL). Saponins will preferentially partition into the n-butanol layer.
-
Concentration: Combine the n-butanol fractions and concentrate them to dryness using a rotary evaporator to yield the crude saponin fraction.
Chromatographic Purification of this compound
A multi-step chromatographic approach is necessary to isolate this compound from the crude saponin fraction.
-
Column Packing: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (60-120 mesh) in a slurry with n-hexane.
-
Sample Loading: Adsorb the crude saponin fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50 v/v chloroform:methanol).
-
Fraction Collection: Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC).
-
Plate Preparation: Use pre-coated silica gel 60 F254 TLC plates.
-
Spotting: Spot the collected fractions on the TLC plates.
-
Development: Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
-
Visualization: Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., Libermann-Burchard reagent, which is characteristic for triterpenoids) followed by heating.
-
Pooling: Combine the fractions that show a spot with a similar Rf value to a this compound standard, if available.
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water is typically used for the separation of triterpenoid saponins. The exact gradient should be optimized.
-
Injection: Dissolve the pooled fractions from the column chromatography in methanol and inject them into the Prep-HPLC system.
-
Detection: Monitor the elution profile using a UV detector (e.g., at 210 nm, as saponins often lack a strong chromophore).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Check: Assess the purity of the isolated compound using analytical HPLC.
Hypothetical Quantitative Data
The following table presents hypothetical data for the isolation of this compound, as specific quantitative values are not available in the cited literature. This table is for illustrative purposes to guide researchers in their documentation.
| Parameter | Value |
| Starting Plant Material (Dry Weight) | 500 g |
| Crude Methanol Extract Yield | 34.5 g (6.9%) |
| Crude Saponin Fraction Yield | 8.2 g |
| Purified this compound Yield | 55 mg |
| Purity (by HPLC) | >95% |
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
Characterization of Isolated this compound
The identity and structure of the isolated compound should be confirmed using modern spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments to elucidate the complete chemical structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.
Conclusion
This document provides a detailed, albeit generalized, protocol for the isolation of this compound from Adiantum philippense. The successful isolation of this triterpenoid saponin will enable further research into its pharmacological properties and potential therapeutic applications. Researchers should note that optimization of the described steps, particularly the chromatographic separations, will be crucial for achieving high purity and yield of the target compound.
References
- 1. This compound | C30H52O4 | CID 193011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of Adiantum philippense Extract on Biofilm Formation, Adhesion With Its Antibacterial Activities Against Foodborne Pathogens, and Characterization of Bioactive Metabolites: An in vitro-in silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effect of Adiantum philippense Extract on Biofilm Formation, Adhesion With Its Antibacterial Activities Against Foodborne Pathogens, and Characterization of Bioactive Metabolites: An in vitro-in silico Approach [frontiersin.org]
- 4. Culantrillo, Adiantum philippense, PHILIPPINE MAIDENHAIR: Philippine Medicinal Herbs / Alternative Medicine [stuartxchange.org]
- 5. In vitro antioxidant, cytotoxic, thrombolytic activities and phytochemical evaluation of methanol extract of the A. philippense L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of Mollugogenol A Crude Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mollugogenol A, a triterpenoid saponin first isolated from Mollugo hirta, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-arthritic, and potential anti-cancer properties. As research into its therapeutic potential expands, the need for highly purified this compound is paramount for accurate biological evaluation and potential drug development. This document provides detailed application notes and standardized protocols for the purification of this compound from a crude plant extract. The methodologies described herein are based on established techniques for the isolation of triterpenoid saponins and are intended to serve as a comprehensive guide for researchers.
Data Presentation: Purification Overview
The purification of this compound typically involves a multi-step process beginning with extraction, followed by solvent partitioning and a series of chromatographic separations. The following table summarizes the expected yield and purity at each stage of a typical purification workflow. Please note that these values are illustrative and may vary depending on the starting plant material and specific experimental conditions.
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) | Analytical Method |
| Solvent Extraction | Dried Plant Material | Crude Extract | 10-15 | 5-10 | Gravimetric |
| Solvent Partitioning | Crude Extract | n-butanol Fraction | 30-40 (of crude) | 20-30 | TLC, HPLC[1] |
| Column Chromatography (Silica Gel) | n-butanol Fraction | Enriched Fraction | 50-60 (of n-butanol) | 60-70 | HPLC[2] |
| Preparative HPLC (C18) | Enriched Fraction | This compound | 70-80 (of enriched) | >98 | HPLC, LC-MS[3] |
| Crystallization | Purified this compound | Crystalline this compound | 80-90 (of purified) | >99.5 | HPLC, NMR |
Experimental Protocols
Preparation of Crude Extract
This protocol describes the initial extraction of this compound and other saponins from the plant material.
Materials:
-
Dried and powdered plant material (e.g., Mollugo pentaphylla)
-
Methanol or Ethanol (70-95%)
-
Petroleum ether or n-hexane
-
Rotary evaporator
-
Soxhlet apparatus (optional)
Procedure:
-
Defatting: To remove nonpolar constituents, extract the powdered plant material (1 kg) with petroleum ether or n-hexane (3 x 2 L) at room temperature for 24 hours for each extraction. Discard the solvent. This step is crucial for cleaner subsequent extracts.[1]
-
Extraction: Air-dry the defatted plant material. Extract the defatted powder with 70% methanol (3 x 3 L) at room temperature for 48 hours for each extraction, or by using a Soxhlet apparatus for 24 hours for a more exhaustive extraction.[4]
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
Solvent Partitioning
This step aims to enrich the saponin content by separating compounds based on their polarity.
Materials:
-
Crude methanolic extract
-
Distilled water
-
n-butanol
-
Separatory funnel
Procedure:
-
Suspend the crude extract (e.g., 100 g) in distilled water (500 mL).
-
Transfer the aqueous suspension to a separatory funnel and extract with an equal volume of n-butanol (3 x 500 mL).[1]
-
Combine the n-butanol fractions, which will contain the majority of the saponins, including this compound.
-
Concentrate the n-butanol fraction to dryness using a rotary evaporator to yield the saponin-rich fraction.
Column Chromatography on Silica Gel
This is the primary chromatographic step for the separation of different saponins.
Materials:
-
Saponin-rich fraction from partitioning
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvents: Chloroform, Methanol, Water
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Developing chamber and visualization reagent (e.g., 10% H₂SO₄ in ethanol followed by heating)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass column.
-
Sample Loading: Dissolve the saponin-rich fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, carefully load the sample onto the top of the packed column.
-
Elution: Elute the column with a step-wise gradient of increasing polarity. Start with 100% chloroform, followed by chloroform-methanol mixtures (e.g., 95:5, 90:10, 80:20, 70:30, v/v), and finally with chloroform-methanol-water mixtures (e.g., 65:35:5, v/v/v). The optimal solvent system may require some preliminary TLC analysis to determine the best separation conditions.
-
Fraction Collection and Analysis: Collect fractions of equal volume (e.g., 20 mL). Monitor the separation by TLC. Combine fractions containing the target compound, this compound, based on the TLC profile.
-
Concentration: Concentrate the combined fractions to obtain the enriched this compound fraction.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This final chromatographic step is used to achieve high purity of this compound.
Materials:
-
Enriched this compound fraction
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm)
-
HPLC-grade Acetonitrile and Water
-
0.1% Formic acid or Trifluoroacetic acid (optional, for better peak shape)
Procedure:
-
Sample Preparation: Dissolve the enriched fraction in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase A: Water (with optional 0.1% acid)
-
Mobile Phase B: Acetonitrile (with optional 0.1% acid)
-
Gradient: A typical gradient would be to start with a lower percentage of B, and gradually increase it. For example: 0-10 min, 30% B; 10-40 min, 30-70% B; 40-45 min, 70-100% B; 45-50 min, 100% B. The exact gradient should be optimized based on analytical HPLC runs.
-
Flow Rate: Dependent on the column dimensions, typically 5-20 mL/min.
-
Detection: UV at a wavelength where this compound absorbs (e.g., 205 nm).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the organic solvent from the collected fraction using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain pure this compound.
Purity Assessment
The purity of the final product should be assessed using analytical techniques.
Methods:
-
Analytical HPLC: Use an analytical C18 column with a suitable gradient to obtain a single, sharp peak. Purity is calculated based on the peak area percentage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the isolated compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure of this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Potential Signaling Pathway Modulation
While the specific signaling pathways modulated by this compound are still under extensive investigation, many triterpenoid saponins have been shown to exert their anti-inflammatory and anti-cancer effects by interfering with key cellular signaling cascades. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating inflammatory responses, cell proliferation, and apoptosis.[5][6]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 3. CN103724390B - A kind of saponin separation purification process - Google Patents [patents.google.com]
- 4. Purification of animal immunoglobulin G (IgG) using peptoid affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mollugogenol A Extraction from Mollugo pentaphylla
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Mollugogenol A from its primary plant source, Mollugo pentaphylla. The information is presented in a question-and-answer format to directly address potential issues and streamline the experimental process.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the extraction and purification of this compound.
Question: My extraction yield of the crude saponin fraction is very low. What are the possible causes and solutions?
Answer:
Low yields of the crude saponin fraction can stem from several factors related to the plant material, solvent selection, and extraction method.
-
Plant Material Quality: The concentration of this compound can vary depending on the age of the plant, the season of harvesting, and post-harvest processing. Ensure you are using high-quality, properly dried, and finely powdered aerial parts of Mollugo pentaphylla.
-
Solvent Choice: The polarity of the extraction solvent is crucial. While ethanol is commonly used, its concentration can significantly impact the yield. Aqueous ethanol (70-80%) is often more effective than absolute ethanol for extracting saponins.[1]
-
Extraction Method: Traditional methods like maceration may not be as efficient as more advanced techniques. Consider optimizing your current method or switching to an alternative.
-
Inadequate Cell Lysis: The solvent needs to effectively penetrate the plant cell walls to release the target compounds. Ensure the plant material is ground to a fine powder. For more robust cell lysis, consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[2][3]
Question: The final purified fraction contains a high level of impurities. How can I improve the purity of this compound?
Answer:
Purity issues often arise from the co-extraction of other phytochemicals with similar polarities. A multi-step purification process is typically necessary.
-
Defatting Step: Mollugo pentaphylla contains lipids that can interfere with the extraction and purification of saponins. A preliminary extraction with a non-polar solvent like petroleum ether or n-hexane is essential to remove these fats.[4][5]
-
Solvent Partitioning: After the primary extraction (e.g., with ethanol or an aqueous solution), a liquid-liquid partitioning can separate compounds based on their differential solubility. Fractionation with solvents of increasing polarity, such as ethyl acetate and n-butanol, can help isolate the saponin-rich fraction.[4][5]
-
Chromatographic Techniques: For high-purity this compound, chromatographic separation is indispensable. Column chromatography using silica gel or reverse-phase C18 is a common method. The choice of the mobile phase is critical and may require some optimization.
Question: I am observing degradation of this compound during the extraction process. How can this be prevented?
Answer:
This compound, like many other triterpenoid saponins, can be susceptible to degradation under harsh conditions.
-
Temperature Control: High temperatures used in methods like Soxhlet extraction or prolonged reflux can lead to the hydrolysis of the glycosidic bonds in saponins. If you suspect thermal degradation, consider using extraction methods that operate at lower temperatures, such as maceration or ultrasound-assisted extraction at a controlled temperature.[2]
-
pH Stability: Extreme pH values can also cause the degradation of saponins. It is advisable to work with neutral pH solutions unless a specific protocol requires acidic or basic conditions for a particular separation step.
-
Exposure to Light and Air: Prolonged exposure to light and air can lead to oxidative degradation of some phytochemicals. It is good practice to store extracts in amber-colored containers and under an inert atmosphere (e.g., nitrogen) if possible, especially for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary plant source for this compound?
A1: The primary and well-documented plant source for this compound is Mollugo pentaphylla L., commonly known as carpet weed.[4][6][7] This perennial herb is found in various regions, including India, China, Japan, and other parts of Asia.[7]
Q2: What are the most common methods for extracting this compound?
A2: The most common methods involve solvent extraction. These can be broadly categorized as:
-
Conventional Methods: Maceration, reflux, and Soxhlet extraction using solvents like ethanol or aqueous solutions.[1][5]
-
Modern "Green" Methods: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are gaining popularity due to their increased efficiency, reduced extraction time, and lower solvent consumption.[2][3]
Q3: Which solvent is best for extracting this compound?
A3: The choice of solvent depends on the extraction method and the desired purity of the initial extract. Generally, polar solvents are used.
-
Aqueous Extraction: Hot water extraction has been used and can yield a high amount of crude extract.[5]
-
Ethanolic Extraction: Ethanol, particularly in an aqueous solution (e.g., 70-80%), is effective for extracting triterpenoid saponins.[1][6]
-
Solvent Fractionation: For purification, a series of solvents with varying polarities, such as petroleum ether (for defatting), ethyl acetate, and n-butanol, are used in liquid-liquid partitioning.[4][5]
Q4: What are the key parameters to optimize for maximizing the yield of this compound?
A4: To maximize the yield, you should consider optimizing the following parameters:
-
Solvent-to-Material Ratio: This ratio affects the concentration gradient and thus the extraction efficiency.[2]
-
Extraction Time: The optimal time will vary depending on the method used.[2]
-
Temperature: Temperature can influence the solubility of this compound and the viscosity of the solvent. However, high temperatures can lead to degradation.[2]
-
Particle Size of Plant Material: A smaller particle size increases the surface area for extraction, leading to better efficiency.
Q5: What are the known biological activities of extracts from Mollugo pentaphylla?
A5: Extracts from Mollugo pentaphylla, which contain this compound, have been reported to exhibit a range of biological activities, including:
Quantitative Data Summary
The following tables summarize quantitative data related to the extraction of Mollugo pentaphylla and other triterpenoid saponins. It is important to note that specific yield data for purified this compound is not extensively available in the reviewed literature. The provided data for Mollugo pentaphylla refers to the crude extract.
Table 1: Extraction Conditions and Yields for Mollugo pentaphylla Extracts
| Plant Part | Extraction Method | Solvent | Temperature | Time | Yield of Crude Extract (% w/w) | Reference |
| Aerial Parts | Reflux | Distilled Water | Boiling | 48 h | 29.72 | [5] |
| Whole Plant | Reflux | 70% Ethanol | Boiling | Not Specified | Not Specified |
Table 2: Comparison of Optimized Conditions for Triterpenoid Saponin Extraction from Various Plants (General Reference)
| Plant Source | Extraction Method | Solvent/Material Ratio (mL/g) | Time (min) | Temperature (°C) | Triterpenoid Saponin Content (%) | Reference |
| Gomphrena celosioides | Ultrasound-Assisted Extraction (UAE) | 26.1:1 | 33.6 | 78.2 | 2.34 | [2] |
| Lactuca indica | Microwave-Assisted Extraction (MAE) | 20:1 | 60 | Not Applicable (Power: 400 W) | 2.92 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Extraction of Mollugo pentaphylla
-
Preparation of Plant Material:
-
Collect the aerial parts of Mollugo pentaphylla and shade dry them until all moisture is removed.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Defatting:
-
Take a known quantity of the powdered plant material (e.g., 750 g) and subject it to extraction with petroleum ether (60-80°C) in a Soxhlet apparatus to remove lipids.[5]
-
-
Aqueous Extraction:
-
Filtration and Concentration:
-
Allow the mixture to cool and then filter it through a fine cloth or filter paper to separate the extract from the plant residue.
-
Concentrate the aqueous extract using a rotary evaporator under reduced pressure to obtain a viscous crude extract.
-
-
Solvent Fractionation (Optional for Purification):
-
The crude aqueous extract can be further fractionated by dissolving it in water and then partitioning it successively with solvents of increasing polarity, such as ethyl acetate and n-butanol.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Triterpenoid Saponins (General Protocol)
-
Preparation:
-
Place a known amount of finely powdered, defatted plant material into an extraction vessel.
-
-
Solvent Addition:
-
Add the chosen solvent (e.g., aqueous ethanol) at a predetermined solvent-to-material ratio (e.g., 26:1 mL/g).[2]
-
-
Ultrasonication:
-
Place the vessel in an ultrasonic bath.
-
Set the desired extraction temperature (e.g., 78°C) and time (e.g., 34 minutes).[2]
-
-
Recovery:
-
After the extraction is complete, separate the extract from the plant residue by filtration or centrifugation.
-
The solvent can then be removed from the extract using a rotary evaporator to yield the crude saponin extract.
-
Visualizations
Experimental Workflow for this compound Extraction and Isolation
Caption: Workflow for the extraction and purification of this compound.
Inhibitory Effect of Mollugo pentaphylla Extract on the NF-κB Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and anti-osteoarthritis effect of Mollugo pentaphylla extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and anti-osteoarthritis effect of Mollugo pentaphylla extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. impactfactor.org [impactfactor.org]
Mollugogenol A Purification: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Mollugogenol A, a triterpenoid saponin with significant biological activities. This guide is designed to assist researchers in optimizing their purification strategies to obtain high-purity this compound for further research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for isolating this compound?
This compound is a natural product that has been successfully isolated from several plant species of the Mollugo genus. The most commonly cited sources are Mollugo hirta (also known as Glinus oppositifolius) and Mollugo pentaphylla. The compound is typically found in the aerial parts of these plants.
Q2: What is the general strategy for purifying this compound?
The purification of this compound generally follows a multi-step process involving extraction, fractionation, and chromatographic separation. The typical workflow is as follows:
-
Extraction: The dried and powdered plant material is extracted with a polar solvent, most commonly ethanol or methanol, to isolate a crude extract containing a mixture of compounds, including saponins.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. This often involves partitioning between a less polar solvent (like petroleum ether or diethyl ether) to remove lipids and pigments, followed by extraction of the saponin-rich fraction with a more polar solvent like n-butanol.
-
Chromatographic Purification: The saponin-rich fraction is then subjected to one or more rounds of column chromatography to isolate this compound from other closely related saponins and impurities.
-
Crystallization: The final step often involves the crystallization of the purified this compound to achieve a high degree of purity.
Q3: What are the main challenges in purifying this compound?
Researchers may encounter several challenges during the purification of this compound:
-
Complex Mixtures: The initial plant extract is a complex mixture of various phytochemicals, including other triterpenoid saponins with similar structures and polarities to this compound.
-
Co-elution of Impurities: During chromatography, impurities with similar chromatographic behavior can co-elute with this compound, making separation difficult.
-
Low Yield: The overall yield of purified this compound from the plant material can be low, requiring efficient extraction and purification techniques to maximize recovery.
-
Crystallization Difficulties: Inducing crystallization of the purified compound to achieve high purity can be challenging and may require careful selection of solvents and conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Yield of Crude Saponin Fraction
| Possible Cause | Solution |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or perform multiple extraction cycles with fresh solvent. Consider using techniques like Soxhlet extraction for more exhaustive extraction. |
| Improper Solvent Choice | While methanol and ethanol are effective, ensure the solvent polarity is appropriate for extracting saponins. For Mollugo species, ethanol has been shown to be effective. |
| Losses during Fractionation | During solvent-solvent partitioning, ensure complete separation of the layers to avoid loss of the saponin-rich fraction. Perform multiple extractions of the aqueous layer with n-butanol to maximize the recovery of saponins. |
Problem 2: Poor Separation during Column Chromatography
| Possible Cause | Solution |
| Inappropriate Stationary Phase | Silica gel is a commonly used stationary phase for saponin purification. Ensure the silica gel is of the appropriate mesh size and is properly activated before use. |
| Incorrect Mobile Phase Composition | The choice of solvent system is critical for good separation. A common starting point is a gradient of chloroform and methanol. Optimize the gradient to achieve better resolution between this compound and closely related impurities. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column. |
| Column Overloading | Loading too much crude extract onto the column can lead to poor separation. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. |
| Column Packing Issues | An improperly packed column with channels or cracks will result in poor separation. Ensure the column is packed uniformly to create a homogenous stationary phase bed. |
Problem 3: Difficulty in Crystallizing Purified this compound
| Possible Cause | Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. If crystallization is unsuccessful, consider an additional chromatographic purification step, such as preparative High-Performance Liquid Chromatography (HPLC). |
| Inappropriate Crystallization Solvent | The choice of solvent is crucial for successful crystallization. For this compound, a mixture of ethanol and water has been reported to be effective. Experiment with different solvent systems and ratios. |
| Suboptimal Crystallization Conditions | Factors such as temperature, concentration, and cooling rate can significantly impact crystallization. Try slow evaporation of the solvent at room temperature or controlled cooling to induce crystal formation. Seeding with a small crystal of pure this compound, if available, can also initiate crystallization. |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the purification of this compound, based on established literature.
Extraction and Fractionation
-
Plant Material: Air-dried and powdered aerial parts of Mollugo hirta.
-
Extraction: The powdered plant material (1 kg) is exhaustively extracted with hot ethanol (95%) in a Soxhlet apparatus for 72 hours.
-
Concentration: The ethanolic extract is concentrated under reduced pressure to yield a viscous mass.
-
Fractionation:
-
The concentrated extract is dissolved in water and successively partitioned with petroleum ether and diethyl ether to remove non-polar impurities.
-
The aqueous layer is then repeatedly extracted with n-butanol.
-
The combined n-butanol extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude saponin fraction.
-
Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: A glass column is packed with a slurry of silica gel in chloroform.
-
Sample Loading: The crude saponin fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing methanol concentration in chloroform. A typical gradient might start with 100% chloroform and gradually increase to 10% methanol in chloroform.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Fractions containing this compound (identified by comparison with a standard, if available, or by subsequent analysis) are pooled and concentrated.
Crystallization
-
Solvent System: The purified this compound fraction is dissolved in a minimal amount of hot ethanol.
-
Inducing Crystallization: Water is added dropwise to the hot ethanolic solution until a slight turbidity appears.
-
Crystal Formation: The solution is allowed to cool slowly to room temperature, and then kept in a refrigerator to facilitate complete crystallization.
-
Isolation and Drying: The resulting crystals are collected by filtration, washed with cold ethanol-water mixture, and dried in a desiccator.
Data Presentation
The following table summarizes typical quantitative data that may be obtained during the purification process. Please note that actual yields and purity will vary depending on the plant material and experimental conditions.
| Purification Stage | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Crude Ethanolic Extract | 1000 | 150 | 15 | - |
| Crude Saponin Fraction | 150 | 25 | 16.7 (from extract) | - |
| After Column Chromatography | 25 | 2.5 | 10 (from saponins) | >90 |
| After Crystallization | 2.5 | 1.8 | 72 (from chromatography) | >98 |
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Logical Relationship for Troubleshooting Poor Chromatographic Separation
Caption: Troubleshooting logic for poor chromatographic separation.
Technical Support Center: Mollugogenol A Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mollugogenol A. The information provided is intended to help improve the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a triterpenoid saponin.[1] Its chemical formula is C30H52O4, and it has a molecular weight of approximately 476.7 g/mol .[2] As a member of the saponin family, it is characterized by a structure containing a triterpene aglycone linked to one or more sugar chains.[3]
Q2: I am observing a loss of this compound in my stock solution over time. What are the potential causes?
The degradation of saponins like this compound in solution can be influenced by several factors:
-
Hydrolysis: Saponins are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions and elevated temperatures.[4] This can lead to the cleavage of glycosidic bonds.
-
Temperature: Higher temperatures can accelerate chemical reactions, including degradation.[5][6]
-
pH: The pH of the solution can significantly impact the stability of saponins. Acidic conditions, in particular, can promote hydrolysis.[1]
-
Enzymatic Degradation: If the solution is not sterile, enzymes present could contribute to the degradation of the compound.[5]
-
Solvent Interaction: Prolonged storage in alcoholic solutions, such as ethanol, can lead to the formation of ester artifacts, altering the structure of the saponin.[3]
Q3: What are the recommended storage conditions for this compound solutions?
To enhance stability, this compound solutions should be stored under controlled conditions. It is generally recommended to store saponin solutions in a cold and dark environment.[6] For long-term storage, freezing the solution is a common practice. However, it is crucial to perform freeze-thaw stability studies to ensure the compound does not degrade during this process.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Solutions
Symptoms:
-
Precipitation is observed in the prepared solution.
-
Difficulty in achieving the desired concentration.
Possible Causes:
Solutions:
-
Co-solvents: Consider using a small percentage of an organic co-solvent such as DMSO or ethanol to initially dissolve the compound before adding it to the aqueous buffer.
-
Complexation: The use of cyclodextrins can enhance the solubility of hydrophobic compounds.[9]
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with different pH values of your buffer to find the optimal solubility.
-
Nanocarriers: Encapsulation in liposomes or nanoparticles can improve the solubility and stability of natural compounds.[5][8]
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in experimental replicates.
-
Loss of biological activity over the course of an experiment.
Possible Causes:
-
Degradation of this compound in the assay medium.
Solutions:
-
Freshly Prepared Solutions: Prepare this compound solutions immediately before each experiment.
-
Stability in Media: Assess the stability of this compound in your specific cell culture or assay medium over the time course of your experiment. This can be done by incubating the compound in the medium and analyzing its concentration at different time points using a suitable analytical method like HPLC.
-
Prodrug Approach: Chemical modification of this compound to create a more stable prodrug could be considered for in vivo studies. Prodrugs are designed to be inactive and are converted to the active compound in the body.[10]
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution to the desired final concentration in the test solution (e.g., buffer at a specific pH, cell culture medium).
-
-
Incubation:
-
Aliquot the test solution into several vials.
-
Incubate the vials under different conditions that you want to test (e.g., different temperatures, light exposure).
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from the incubated solutions.
-
Immediately stop any further degradation by freezing the sample or by adding a quenching agent if applicable.
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The method should be able to separate the intact this compound from its potential degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Buffer pH 5 | Buffer pH 7 | Buffer pH 9 |
| Temperature | 4°C | 25°C | 37°C |
| Half-life (t½) | [Insert Data] | [Insert Data] | [Insert Data] |
| Degradation Rate Constant (k) | [Insert Data] | [Insert Data] | [Insert Data] |
Note: This table is a template. Researchers should populate it with their experimental data.
Visualizations
Caption: Factors contributing to the degradation of this compound in solution.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C30H52O4 | CID 193011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving solubility and chemical stability of natural compounds for medicinal use by incorporation into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Mollugogenol A Degradation Product Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Mollugogenol A degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for this compound?
A1: Based on the structure of this compound, a triterpenoid saponin, the most anticipated degradation pathways involve hydrolysis and oxidation. Under acidic conditions, the glycosidic linkages are susceptible to cleavage, yielding the aglycone and constituent sugar moieties. Oxidative stress can lead to modifications of the triterpenoid backbone, such as the introduction of new hydroxyl groups or the formation of ketones.
Q2: I am observing multiple peaks in my chromatogram after force degradation studies. How can I determine which are degradation products?
A2: To distinguish degradation products from artifacts or impurities in the original sample, a comparative analysis is essential. Run a chromatogram of your undegraded this compound standard under the same conditions. Any new peaks that appear in the chromatograms of the stressed samples are potential degradation products. Furthermore, a decrease in the peak area of this compound should correlate with the appearance and increase in the peak areas of the new products.
Q3: My mass spectrometry data shows a loss of specific mass units from the parent this compound molecule. What does this indicate?
A3: A systematic loss of mass units often corresponds to the cleavage of specific chemical groups. For instance, in triterpenoid saponins, a mass loss of 162 Da typically indicates the loss of a hexose sugar moiety (like glucose or galactose), while a loss of 146 Da suggests the loss of a deoxyhexose sugar (like rhamnose). These fragmentation patterns are key to identifying hydrolysis products.
Q4: I am not seeing any degradation of this compound under my experimental conditions. What could be the reason?
A4: If you do not observe any degradation, your stress conditions may not be harsh enough. Consider increasing the concentration of the acid or base, raising the temperature, or extending the exposure time. For oxidative degradation, a higher concentration of the oxidizing agent (e.g., hydrogen peroxide) may be necessary. It is also crucial to ensure proper sample preparation and handling to avoid masking of degradation.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Degradation Observed | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or prolong the reaction time. |
| This compound is highly stable under the tested conditions. | Confirm the activity of your reagents and the accuracy of your experimental setup. Consider using more aggressive degradation conditions as outlined in forced degradation guidelines. | |
| Inconsistent Results Between Replicates | Inaccurate sample preparation or handling. | Ensure precise and consistent preparation of all samples and standards. Use calibrated equipment for all measurements. |
| Fluctuation in experimental conditions (e.g., temperature). | Maintain strict control over all experimental parameters. Use a temperature-controlled environment for reactions. | |
| Unidentified Peaks in Chromatogram | Contamination from solvents, reagents, or glassware. | Run a blank sample (containing only the solvent and reagents) to identify any background peaks. Ensure all glassware is thoroughly cleaned. |
| Presence of unknown degradation products. | Utilize advanced analytical techniques such as high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem MS (MS/MS) for structural elucidation. | |
| Poor Chromatographic Resolution | Inappropriate column or mobile phase. | Optimize the HPLC method by trying different columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions. A gradient elution may be necessary to separate compounds with different polarities. |
| Co-elution of degradation products. | Adjust the gradient profile, flow rate, or temperature of the column to improve separation. |
Experimental Protocols
Protocol 1: Acid-Induced Degradation (Hydrolysis)
-
Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Reaction Setup: In a clean vial, mix 1 mL of the this compound stock solution with 1 mL of 1 M hydrochloric acid (HCl).
-
Incubation: Heat the mixture at 60°C for 4 hours in a water bath or heating block.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with 1 M sodium hydroxide (NaOH) to a pH of approximately 7.
-
Analysis: Dilute the neutralized solution with the mobile phase and analyze using LC-MS/MS to identify the aglycone and other hydrolysis products.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Reaction Setup: In a clean vial, mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the mixture at room temperature for 24 hours, protected from light.
-
Sample Quenching (Optional): To stop the reaction, a small amount of a quenching agent like sodium bisulfite can be added.
-
Analysis: Dilute the solution with the mobile phase and analyze using LC-MS/MS to identify potential oxidation products (e.g., hydroxylated derivatives).
Data Presentation
Table 1: Summary of Potential this compound Degradation Products
| Degradation Condition | Potential Degradation Product | Expected Molecular Weight (Da) | Analytical Confirmation |
| Acid Hydrolysis | This compound Aglycone | 476.7 | LC-MS, GC-MS (after derivatization) |
| Hexose Sugar | 180.16 | Not typically analyzed by reverse-phase LC-MS | |
| Oxidation | Mono-hydroxylated this compound | 492.7 | LC-MS/MS |
| Di-hydroxylated this compound | 508.7 | LC-MS/MS | |
| Dehydrogenated this compound | 474.7 | LC-MS/MS | |
| Thermal Degradation | Isomers of this compound | 476.7 | LC-MS with high-resolution separation |
| Dehydration Products | 458.7 | LC-MS/MS |
Visualizations
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Mollugogenol A Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Mollugogenol A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a triterpenoid saponin found in several plant species of the Mollugo genus. Triterpenoid saponins are known for a wide range of biological activities, and accurate quantification of this compound is crucial for research into its therapeutic potential, standardization of herbal extracts, and quality control in drug development.
Q2: Which analytical techniques are most suitable for this compound quantification?
High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of this compound and other saponins. LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex biological matrices.
Q3: What are the main challenges in quantifying this compound?
Common challenges include:
-
Sample Preparation: Inefficient extraction from the sample matrix can lead to low recovery.
-
Matrix Effects: Co-eluting compounds from the sample can suppress or enhance the ionization of this compound in LC-MS/MS, leading to inaccurate results.
-
Lack of a Chromophore: this compound lacks a strong UV chromophore, which can result in low sensitivity with HPLC-UV detection.
-
Standard Availability: The availability and purity of a certified this compound reference standard are critical for accurate quantification.
-
Stability: Degradation of the analyte during sample preparation or analysis can lead to underestimation.
Troubleshooting Guides
Issue 1: Low or No Signal/Peak for this compound in HPLC-UV/ELSD
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction solvent and method. Consider using a methanol:water or ethanol:water mixture. Sonication or Soxhlet extraction can improve efficiency. |
| Low Concentration in Sample | Increase the amount of starting material for extraction or concentrate the final extract before injection. |
| Poor UV Absorbance | If using a UV detector, ensure the wavelength is set appropriately (e.g., 205-210 nm). Consider derivatization to introduce a chromophore, or switch to a more universal detector like ELSD or a mass spectrometer. |
| Column Overload | If the peak is broad and fronting, dilute the sample. |
| Improper Mobile Phase | Ensure the mobile phase composition is appropriate for eluting a triterpenoid saponin. A gradient elution with acetonitrile and water is commonly used. |
| Degradation of Analyte | Investigate the stability of this compound in the extraction solvent and during storage. Prepare fresh samples and standards. |
Issue 2: Inconsistent or Non-Reproducible Results in LC-MS/MS
| Potential Cause | Recommended Solution |
| Matrix Effects | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). Use a stable isotope-labeled internal standard if available. Perform a matrix effect study by comparing the response of a standard in solvent versus a post-extraction spiked blank sample. |
| Inconsistent Injection Volume | Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample vial. |
| Fluctuations in MS Source Conditions | Optimize and stabilize the ion source parameters (e.g., temperature, gas flows, and voltages). Clean the ion source regularly. |
| Analyte Instability | Assess the stability of this compound in the final sample solvent and in the autosampler over the duration of the analytical run. Consider using a cooled autosampler. |
| Improper Integration | Manually review the peak integration to ensure consistency across all samples, standards, and quality controls. |
Issue 3: Peak Tailing or Splitting in HPLC
| Potential Cause | Recommended Solution |
| Column Degradation | Use a guard column to protect the analytical column. If the column performance has deteriorated, try flushing it or replace it. |
| Secondary Interactions | Add a small amount of an acid (e.g., 0.1% formic acid) or a buffer to the mobile phase to improve peak shape. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. |
| Presence of Multiple Isomers | While less common for a specific isolated compound, consider the possibility if the splitting is consistent across different conditions. |
Experimental Protocols
Note: The following protocols are adapted from established methods for the analysis of triterpenoid saponins and should be validated for this compound in your specific matrix.
Protocol 1: Extraction of this compound from Plant Material
-
Sample Preparation: Air-dry the plant material (e.g., from Mollugo hirta) and grind it into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of 80% methanol.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine all the supernatants.
-
-
Concentration: Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in 1.0 mL of methanol and filter through a 0.22 µm syringe filter before analysis.
Protocol 2: Quantification of this compound by HPLC-ELSD (Adapted)
-
Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % B 0 30 20 70 25 90 30 90 31 30 | 35 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow: 1.5 L/min
-
Protocol 3: Quantification of this compound by LC-MS/MS (Adapted)
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % B 0 20 10 95 12 95 12.1 20 | 15 | 20 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Parameters (Hypothetical - requires optimization):
-
Ionization Mode: Positive ESI
-
Precursor Ion (Q1): m/z 477.4 [M+H]+
-
Product Ions (Q3): Optimize using a this compound standard. Potential fragments could correspond to water losses.
-
Collision Energy: Optimize for each transition.
-
Visualizations
Signaling Pathways
Experimental Workflow
Preventing Mollugogenol A degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Mollugogenol A during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound?
For short-term storage (up to several weeks), it is recommended to store this compound as a dry powder in a tightly sealed container at 2-8°C, protected from light and moisture.
Q2: How should this compound be stored for long-term use?
For long-term storage, this compound should be stored as a dry powder at -20°C or below in a desiccated environment. The container should be sealed to prevent exposure to moisture and air.
Q3: Can I store this compound in solution?
If storage in solution is necessary, prepare the solution in a high-purity, anhydrous aprotic solvent such as anhydrous DMSO or ethanol. Aliquot the solution into small, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store these aliquots at -80°C.
Q4: What are the primary factors that can cause this compound degradation?
The primary factors contributing to the degradation of this compound, a triterpenoid saponin, are hydrolysis, oxidation, and exposure to light and high temperatures.[1]
Q5: Are there any visible signs of this compound degradation?
Visual inspection may not be sufficient to detect degradation. While significant degradation might lead to discoloration or changes in the physical state of the compound, chemical degradation often occurs without obvious visual cues. Analytical methods such as HPLC are necessary for accurate assessment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of this compound stock solution. | Prepare fresh solutions from a properly stored dry powder. Verify the purity of the new solution using HPLC before use. |
| Appearance of unexpected peaks in HPLC analysis. | Presence of degradation products. | Review storage conditions of the sample. Implement forced degradation studies to identify potential degradation products and establish a stability-indicating HPLC method. |
| Inconsistent experimental results over time. | Instability of this compound under experimental conditions. | Evaluate the stability of this compound in the specific experimental buffers and conditions. Consider adding antioxidants or adjusting pH if oxidation or hydrolysis is suspected. |
| Precipitation observed in stock solution upon thawing. | Poor solubility or solvent evaporation. | Ensure the solvent is completely anhydrous. Gently warm and vortex the solution to redissolve the compound. If precipitation persists, prepare a fresh, lower concentration solution. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. This method can be used to separate the intact compound from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV or PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is recommended to ensure separation of polar and non-polar compounds. A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
3. Detection:
-
Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, typically around 210 nm for compounds lacking a strong chromophore).
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).
5. Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2][3]
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to confirm the stability-indicating nature of the analytical method.[4][5]
1. Acid Hydrolysis:
-
Incubate a solution of this compound (1 mg/mL in methanol) with 0.1 M HCl at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Incubate a solution of this compound (1 mg/mL in methanol) with 0.1 M NaOH at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
3. Oxidation:
-
Treat a solution of this compound (1 mg/mL in methanol) with 3% hydrogen peroxide at room temperature for 24 hours.
-
Analyze the sample directly by HPLC.
4. Thermal Degradation:
-
Store the solid powder of this compound at 60°C for 7 days.
-
Dissolve the powder in the mobile phase for HPLC analysis.
5. Photodegradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to UV light (e.g., 254 nm) for 24 hours.
-
Analyze the sample directly by HPLC.
Signaling Pathways and Workflows
References
- 1. Stability evaluation of selected polyphenols and triterpene glycosides in black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eramol.com [eramol.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. asianjpr.com [asianjpr.com]
- 5. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review | Semantic Scholar [semanticscholar.org]
Mollugogenol A interference in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mollugogenol A. The information provided addresses potential interference in common biological assays and offers guidance on interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a triterpenoid saponin first isolated from Mollugo pentaphylla. While direct studies on this compound are limited, related compounds from Mollugo and Rubia species, such as Mollugin (a naphthoquinone), have demonstrated anti-inflammatory and anti-cancer properties. These effects are often attributed to the modulation of key signaling pathways like JAK-STAT and NF-κB.
Q2: My results with this compound are inconsistent or show unexpected activity. What could be the cause?
Inconsistencies in results when working with natural products like this compound can arise from several factors:
-
Compound Purity: Ensure the purity of your this compound sample. Impurities from the isolation process can have their own biological activities.
-
Assay Interference: As a triterpenoid saponin with phenolic hydroxyl groups, this compound has the potential to interfere with certain assay formats. This is not a reflection of its specific biological activity but rather a chemical interaction with assay components.
-
Promiscuous Inhibition: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, leading to false-positive results.[1][2][3]
Q3: How can I determine if this compound is interfering with my assay?
Several control experiments can help identify assay interference:
-
Orthogonal Assays: Confirm your findings using a different assay that measures the same biological endpoint but uses a different detection method.[4][5][6]
-
No-Enzyme/No-Cell Controls: Run your assay with this compound but without the enzyme or cells to see if the compound itself affects the assay readout (e.g., absorbance or fluorescence).
-
Detergent Test for Aggregation: The presence of a non-ionic detergent like Triton X-100 can disrupt compound aggregates. If the inhibitory effect of this compound is significantly reduced in the presence of a detergent, aggregation may be the cause.[7]
Troubleshooting Guides
Issue 1: Unexpected Results in Colorimetric Assays (e.g., MTT, XTT, SRB)
Symptoms:
-
High background absorbance.
-
Non-linear dose-response curves.
-
Discrepancy between observed cytotoxicity and other cell health markers (e.g., microscopy).
Potential Cause: this compound, due to its chemical structure, may directly react with the assay reagents or possess inherent color that interferes with absorbance readings.[8] Triterpenoid saponins can also have membrane-lytic effects at high concentrations, which can impact cellular metabolic assays.
Troubleshooting Steps:
-
Run a control plate: Prepare a cell-free plate with your assay medium and various concentrations of this compound. Add the colorimetric reagent (e.g., MTT) and solubilizer to see if the compound itself produces a color change.
-
Use an alternative viability assay: Switch to an assay with a different readout, such as a fluorescence-based assay (e.g., Resazurin) or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
Visual Inspection: Always complement plate-reader data with visual inspection of the cells under a microscope to confirm that the observed effects on viability are due to a biological response.
Issue 2: Inconsistent Activity in Luciferase Reporter Assays
Symptoms:
-
Inhibition of both the experimental and control (e.g., Renilla) luciferases.
-
Results that do not correlate with downstream gene or protein expression.
Potential Cause: this compound may directly inhibit the luciferase enzyme, leading to a false-positive result that appears as inhibition of the signaling pathway under investigation.
Troubleshooting Steps:
-
Luciferase Inhibition Counter-Screen: Test this compound in a cell-free luciferase assay using purified luciferase enzyme to determine if it is a direct inhibitor.[9]
-
Use a Different Reporter System: If direct inhibition is confirmed, consider using a reporter system that does not rely on luciferase, such as a fluorescent protein reporter (e.g., GFP, RFP) or a β-galactosidase reporter assay.
-
Confirm with Downstream Readouts: Validate your findings by measuring the expression of endogenous target genes of the signaling pathway using qPCR or Western blotting.
Quantitative Data Summary
The following tables summarize IC50 values for Mollugin, a compound structurally different but functionally related to the biological context of Mollugo-derived compounds. These values provide a reference for expected potency in similar assays.
Table 1: Anti-inflammatory and Cytotoxic Activities of Mollugin and its Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Mollugin | NF-κB Luciferase | HeLa | > 100 | [10] |
| Derivative 4f | NF-κB Luciferase | HeLa | 18.53 | [10] |
| Derivative 6d | NF-κB Luciferase | HeLa | 3.81 | [10] |
| Mollugin | MTT Assay | HN12 (Oral Cancer) | 46.3 | [11] |
| Mollugin | MTT Assay | HN4 (Oral Cancer) | 43.9 |[11] |
Table 2: Cytotoxicity of Mollugo Extracts
| Plant Extract | Assay | Cell Line | LC50 (µg/ml) | Reference |
|---|---|---|---|---|
| Mollugo cerviana Polyherbal Extract | Cytotoxicity | HeLa | 467 ± 2.9 | [12] |
| Mollugo cerviana Polyherbal Extract | Cytotoxicity | MCF-7 | >800 |[12] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability.[13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure all formazan is dissolved. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol measures the activity of the NF-κB signaling pathway.[3][9]
-
Transfection: Co-transfect cells (e.g., HeLa or HEK293) in a 96-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Compound Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce the NF-κB pathway by adding an appropriate stimulus (e.g., 10 ng/mL TNF-α) for 6-12 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in transfection efficiency and cell number.
Visualizations
Caption: Troubleshooting workflow for validating hits.
Caption: Simplified NF-κB signaling pathway.
Caption: Simplified JAK-STAT signaling pathway.
References
- 1. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Correction for salicylate interference in the colorimetric paracetamol assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Detection of Triterpenoid Saponins in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 15. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Mollugogenol A Derivatization
Welcome to the technical support center for the derivatization of Mollugogenol A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound molecule for derivatization?
A1: this compound is a triterpenoid saponin with multiple hydroxyl (-OH) groups. These hydroxyl groups are the primary sites for derivatization reactions such as acetylation, etherification, esterification, and glycosylation. The reactivity of each hydroxyl group may vary due to steric hindrance and its position on the triterpenoid backbone.
Q2: Why is my this compound not dissolving in the reaction solvent?
A2: Poor solubility is a common issue with triterpenoids. If this compound is not dissolving, consider the following:
-
Solvent Polarity: this compound has both polar hydroxyl groups and a nonpolar carbon skeleton. You may need to use a solvent system that can accommodate both, such as a mixture of a polar solvent (e.g., pyridine, DMF, THF) and a less polar co-solvent.
-
Temperature: Gently warming the mixture may improve solubility. However, be cautious of potential degradation of your starting material or reagents at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.
Q3: I am not seeing any product formation. What are the possible reasons?
A3: A lack of product formation can stem from several factors:
-
Inactive Reagents: Ensure that your derivatizing agents and catalysts are fresh and have been stored under the correct conditions to prevent degradation.
-
Insufficient Activation: Some derivatization reactions require an activating agent or catalyst to proceed. Verify that you have added the correct catalyst at the appropriate concentration.
-
Low Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy barrier. Consult literature for typical temperature ranges for the specific type of derivatization you are performing on similar triterpenoids.
-
Steric Hindrance: The specific hydroxyl group you are targeting may be sterically hindered, preventing the derivatizing agent from accessing the reactive site. In such cases, a smaller derivatizing agent or a different catalytic approach may be necessary.
Q4: How can I monitor the progress of my derivatization reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring reaction progress. By spotting the reaction mixture alongside your starting material (this compound) on a TLC plate, you can visualize the disappearance of the starting material spot and the appearance of a new, less polar product spot. The choice of solvent system for TLC will depend on the polarity of your starting material and expected product.
Q5: What are the best methods for purifying my this compound derivative?
A5: Purification of triterpenoid derivatives is typically achieved through chromatographic techniques.
-
Column Chromatography: This is a standard method for purifying reaction mixtures. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of your derivative.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC is a powerful tool. Reversed-phase (e.g., C18) columns are commonly used for triterpenoid separation.
Troubleshooting Guides
Issue 1: Low Yield of Acetylated this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Insufficient acetylating agent | Increase the molar excess of the acetylating agent (e.g., acetic anhydride). |
| Catalyst deactivation | Use a fresh batch of catalyst (e.g., pyridine or DMAP). |
| Hydrolysis of product during workup | Ensure all workup steps are performed under anhydrous conditions until the aqueous wash. |
| Product loss during purification | Optimize the column chromatography conditions (solvent gradient, column loading) to improve separation and recovery. |
Issue 2: Multiple Products in Etherification Reaction
| Possible Cause | Troubleshooting Step |
| Non-selective reaction | Employ protecting groups to block more reactive hydroxyl groups and direct the reaction to the desired site. |
| Side reactions of the etherifying agent | Use a less reactive etherifying agent or milder reaction conditions (lower temperature, less reactive catalyst). |
| Over-alkylation | Reduce the molar equivalent of the alkylating agent and shorten the reaction time. |
Experimental Protocols (Based on Structurally Similar Triterpenoids)
Disclaimer: The following protocols are based on the derivatization of other triterpenoids and may require optimization for this compound.
Protocol 1: Acetylation of Triterpenoids
This protocol is adapted from the acetylation of oleanolic acid and betulinic acid.[1]
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine.
-
Add acetic anhydride (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Table 1: Example Conditions for Triterpenoid Acetylation
| Triterpenoid | Acetylating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Reference |
| Oleanolic Acid | Acetic Anhydride | Pyridine | Room Temp. | 12 | [1] |
| Betulinic Acid | Acetic Anhydride | Pyridine | Room Temp. | 12 | [1] |
Protocol 2: Esterification of Triterpenoids
This protocol is based on the esterification of various triterpenoids.[2]
Materials:
-
This compound
-
Carboxylic acid of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C and add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Table 2: Example Conditions for Triterpenoid Esterification
| Triterpenoid | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Reference |
| Oleanolic Acid | 3,4,5-methoxybenzoyl chloride | Pyridine | Pyridine | Room Temp. | 12 | [2] |
Visualizations
Caption: General workflow for this compound derivatization.
Caption: Troubleshooting logic for low reaction yield.
References
Validation & Comparative
Validating the Biological Activity of Synthetic Mollugogenol A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological activity of synthetic Mollugogenol A by comparing its performance with the known bioactivities of characterized extracts from Mollugo pentaphylla, a plant in which this compound is a known constituent. The primary focus will be on the anti-inflammatory and cytotoxic activities attributed to these extracts.
Comparison of Biological Activity: Synthetic this compound vs. Mollugo pentaphylla Extract
While data on isolated this compound is limited, the biological activity of Mollugo pentaphylla extract (MPE), rich in various phytochemicals including this compound, has been documented.[1][2] This extract serves as a natural benchmark for validating the efficacy of synthetic this compound. The objective is to demonstrate that the synthetic compound exhibits comparable or superior activity in relevant in vitro and in vivo models.
Anti-Inflammatory Activity
Mollugo pentaphylla extract has demonstrated significant anti-inflammatory effects.[2][3][4] The proposed validation of synthetic this compound would involve replicating these assays and comparing the results.
Table 1: In Vitro Anti-Inflammatory Activity of Mollugo pentaphylla Extract in LPS-Stimulated RAW264.7 Macrophages
| Biomarker | Concentration of MPE | Inhibition (%) |
| Nitric Oxide (NO) | 200 µg/mL | 57.8%[2][3][4] |
| Prostaglandin E2 (PGE2) | 200 µg/mL | 97.1%[2][3][4] |
| Interleukin-6 (IL-6) | 200 µg/mL | 93.2%[2][3][4] |
Table 2: In Vivo Anti-Inflammatory Activity of Mollugo pentaphylla Extract in a Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Rat Model
| Cytokine | Concentration of MPE | Inhibition (%) |
| Interleukin-1β (IL-1β) | Not Specified | 60.9%[3][4] |
| Tumor Necrosis Factor-α (TNF-α) | Not Specified | 37.9%[3][4] |
| Interleukin-6 (IL-6) | Not Specified | 40.9%[3][4] |
Cytotoxic Activity
The cytotoxic potential of synthetic this compound against various cancer cell lines should be evaluated and compared with the activity of Mollugo pentaphylla extract, which has been traditionally used for its anti-cancer properties.[5]
Table 3: Proposed Comparative Cytotoxicity Evaluation
| Cell Line | Synthetic this compound (IC50) | Mollugo pentaphylla Extract (IC50) | Doxorubicin (Positive Control) (IC50) |
| e.g., HeLa (Cervical Cancer) | To be determined | To be determined | To be determined |
| e.g., MCF-7 (Breast Cancer) | To be determined | To be determined | To be determined |
| e.g., A549 (Lung Cancer) | To be determined | To be determined | To be determined |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages
This protocol is designed to assess the ability of a test compound to inhibit the production of inflammatory mediators in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Synthetic this compound, Mollugo pentaphylla extract, and a reference standard (e.g., Dexamethasone)
-
Griess Reagent (for NO measurement)
-
ELISA kits for PGE2 and IL-6
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of synthetic this compound, Mollugo pentaphylla extract, or the reference standard for 2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.
-
Biomarker Analysis:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and determine the nitrite concentration using the Griess reagent according to the manufacturer's instructions.
-
PGE2 and IL-6 Measurement: Quantify the levels of PGE2 and IL-6 in the supernatant using specific ELISA kits.
-
-
Data Analysis: Calculate the percentage inhibition of each biomarker for each treatment group compared to the LPS-only treated group.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of a compound.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthetic this compound, Mollugo pentaphylla extract, and a positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of synthetic this compound, Mollugo pentaphylla extract, or the positive control for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Experimental Workflow for Validation
References
- 1. ijbio.com [ijbio.com]
- 2. Anti-inflammatory and anti-osteoarthritis effect of Mollugo pentaphylla extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and anti-osteoarthritis effect of Mollugo pentaphylla extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity of Recently Discovered Halogenated Marine Natural Products [mdpi.com]
Mollugogenol A vs. Other Triterpenoids: A Comparative Guide to Anticancer Activity
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activities of prominent triterpenoids. While the primary focus was intended to be on Mollugogenol A, a comprehensive search of scientific literature has revealed a significant lack of available data on its specific anticancer properties and mechanisms of action. Therefore, this guide will focus on a detailed comparison of four well-researched triterpenoids with demonstrated anticancer potential: Lupeol, Ursolic Acid, Betulinic Acid, and Oleanolic Acid.
This guide presents quantitative data on the cytotoxic effects of these compounds against various cancer cell lines, details the experimental protocols used in these studies, and visualizes the key signaling pathways implicated in their anticancer mechanisms.
Quantitative Comparison of Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Lupeol, Ursolic Acid, Betulinic Acid, and Oleanolic Acid against a range of cancer cell lines, as reported in various studies.
| Triterpenoid | Cancer Cell Line | IC50 (µM) | Reference |
| Lupeol | MCF-7 (Breast) | 80 | [1] |
| MCF-7 (Breast) | 42.55 (in combination with doxorubicin) | [2] | |
| MDA-MB-231 (Breast) | 62.24 (in combination with doxorubicin) | [2] | |
| A549 (Lung) | 46.27 (pyrimidine-2(5H)-thione derivative) | [2] | |
| HeLa (Cervical) | 45.95 (pyrimidine-2(5H)-thione derivative) | [2] | |
| CEM (T-lymphoblastic leukemia) | 50 | [3] | |
| RPMI 8226 (Multiple myeloma) | 50 | [3] | |
| G361 (Malignant melanoma) | 50 | [3] | |
| Ursolic Acid | SK-MEL-24 (Metastatic Melanoma) | 25 | [4] |
| MCF-7 (Breast) | 7.96 | [5] | |
| MDA-MB-231 (Breast) | 9.02 | [5] | |
| T47D (Breast) | 231 µg/ml | [6] | |
| HT29 (Colon) | 8 (derivative) | [7] | |
| Betulinic Acid | CL-1 (Canine Cancer) | 23.50 | [8] |
| CLBL-1 (Canine Cancer) | 18.2 | [8] | |
| D-17 (Canine Cancer) | 18.59 | [8] | |
| A375 (Melanoma) | 36 (ionic derivative) | [9] | |
| MCF-7 (Breast) | 25 (ionic derivative) | [9] | |
| Me665/2/21, Me665/2/60 (Melanoma) | 1.5-1.6 µg/mL | [10] | |
| Ovarian Cancer | 1.8-4.5 µg/mL | [10] | |
| Lung Cancer | 1.5-4.2 µg/mL | [10] | |
| Cervical Cancer | 1.8 µg/mL | [10] | |
| Oleanolic Acid | HepG2 (Liver) | 30 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of the anticancer activity of triterpenoids.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 × 10^5 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the triterpenoid for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for a further 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining)
Acridine orange (AO) and ethidium bromide (EtBr) are intercalating nucleic acid stains used for the microscopic visualization of apoptosis.
-
Cell Treatment: Cells are grown on coverslips in a 24-well plate and treated with the IC50 concentration of the triterpenoid for 24 hours.
-
Staining: After incubation, a mixture of AO (100 µg/mL) and EtBr (100 µg/mL) is added to the cells.
-
Microscopic Analysis: The stained cells are observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange-to-red nuclei.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the triterpenoid for a specific time, then harvested by trypsinization and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity.
Signaling Pathways in Triterpenoid-Mediated Anticancer Activity
Triterpenoids exert their anticancer effects by modulating various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The following diagrams, generated using the DOT language, illustrate some of the key pathways affected by these compounds.
Figure 1: Simplified signaling pathways of anticancer triterpenoids.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a general workflow for screening natural compounds for their anticancer properties.
Figure 2: General experimental workflow for in vitro anticancer screening.
Conclusion
Lupeol, Ursolic Acid, Betulinic Acid, and Oleanolic Acid are promising natural triterpenoids with demonstrated anticancer activities against a variety of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer. While these compounds show significant potential, further research, including preclinical and clinical studies, is necessary to fully elucidate their therapeutic efficacy and safety profiles for cancer treatment.
The significant lack of published data on the anticancer activity of this compound highlights a gap in the current research landscape. Future studies are warranted to investigate the potential of this and other lesser-known triterpenoids as novel anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Mollugin Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mollugin inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Maltol has anti-cancer effects via modulating PD-L1 signaling pathway in B16F10 cells [frontiersin.org]
- 6. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic and NF-κB and mitochondrial transmembrane potential inhibitory pentacyclic triterpenoids from Syzygium corticosum and their semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Cell Proliferation and Induction of Cell Cycle Arrest in Colon Cancer Cells by Lyophilized Mango (Mangifera indica L.) Pulp Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity of Mollugogenol A: A Comparative Guide to Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
Mollugogenol A, a triterpenoid saponin isolated from plants of the Mollugo genus, has garnered interest for its potential therapeutic properties, including anti-inflammatory, anti-osteoarthritis, spermicidal, and antifungal activities.[1] As with any bioactive compound, understanding its selectivity and potential for cross-reactivity with other cellular targets is paramount for advancing its development as a therapeutic agent. This guide provides a framework for assessing the cross-reactivity of this compound, offering detailed experimental protocols and data presentation templates to guide future research.
Currently, there is a notable absence of direct experimental data on the cross-reactivity of this compound with other compounds. This guide, therefore, serves as a methodological roadmap for researchers to generate this critical data. We will focus on the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway as a hypothetical area of investigation, given that a related compound, mollugin, has been shown to inhibit this pathway.
Understanding Cross-Reactivity in Drug Discovery
Cross-reactivity, or off-target activity, refers to the ability of a compound to bind to and modulate the activity of proteins other than its intended therapeutic target. For natural products like triterpenoid saponins, which are known for their diverse biological effects, assessing cross-reactivity is a critical step in preclinical development.[2][3] A comprehensive understanding of a compound's selectivity profile can help to:
-
Elucidate the mechanism of action: Distinguish between on-target and off-target effects.
-
Predict potential side effects: Identify interactions with proteins that could lead to adverse drug reactions.
-
Identify new therapeutic opportunities: Discover novel targets and indications for the compound.
Hypothetical Target Pathway: The JAK-STAT Signaling Cascade
The JAK-STAT signaling pathway is a crucial mediator of cellular responses to a variety of cytokines and growth factors, playing a key role in immunity, inflammation, and cell proliferation. Its dysregulation is implicated in numerous inflammatory diseases and cancers. Given the anti-inflammatory properties of Mollugo pentaphylla extracts and the inhibitory effect of the related compound mollugin on the JAK-STAT pathway, it represents a plausible, albeit unconfirmed, target for this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Open Access) Triterpenoid saponins: a review on biosynthesis, applications and mechanism of their action (2014) | Vasudeva Reddy Netala | 76 Citations [scispace.com]
In Vivo Validation of Mollugogenol A's Therapeutic Potential in Osteoarthritis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Mollugogenol A in osteoarthritis, based on available in vivo experimental data. As research on isolated this compound is still emerging, this guide presents data from a relevant study on a Mollugo pentaphylla extract (MPE), where this compound is a known constituent. The performance of this extract is compared with established and alternative therapies for osteoarthritis.
Executive Summary
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation and inflammation. Current treatments primarily focus on symptom management. This compound, a triterpenoid saponin, has demonstrated anti-inflammatory properties. This guide evaluates the in vivo evidence for the therapeutic potential of a this compound-containing extract in an animal model of OA and compares its efficacy with standard and alternative treatments. While direct in vivo validation of isolated this compound for OA is not yet available, the data from the MPE study suggests a promising avenue for further investigation.
Comparative Efficacy of Anti-inflammatory and Anti-osteoarthritic Agents
The following table summarizes the in vivo efficacy of a Mollugo pentaphylla extract (MPE) containing this compound and other therapeutic agents in a monosodium iodoacetate (MIA)-induced osteoarthritis rat model.
| Treatment | Dosage | Key Efficacy Metrics | Percentage Inhibition/Improvement | Reference |
| Mollugo pentaphylla Extract (MPE) | 300 mg/kg | Inhibition of IL-1β production | 60.9% | [1][2] |
| Inhibition of TNF-α production | 37.9% | [1][2] | ||
| Inhibition of IL-6 production | 40.9% | [1][2] | ||
| Suppression of MMP-2 synthesis | Significant | [1][2] | ||
| Suppression of MMP-9 synthesis | Significant | [1][2] | ||
| Suppression of COX-2 synthesis | Significant | [1][2] | ||
| Indomethacin (NSAID) | 1 mg/kg | Positive control in MPE study | Not specified | [1][2] |
| Naproxen (NSAID) | 8 mg/kg | Reduction in cartilage OARSI scores vs. placebo at 5 weeks | Statistically significant | [3] |
| Boswellia serrata Extract | 100 mg/kg | Mitigation of knee joint swelling | Significant | [4] |
| 200 mg/kg | Inhibition of articular cartilage degeneration | Significant | [5][6] | |
| Curcumin | 200 mg/kg | Reduction in serum C-reactive protein | Significant | [7] |
| 2600 mg/kg | Amelioration of cartilage damage (Mankin scores) | Significant | [8] | |
| Reduction in IL-1β, IL-6, and TNF-α expression | Significant | [9] |
Experimental Protocols
Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats
This is a widely used and reproducible animal model that mimics the pathological changes observed in human osteoarthritis.[10][11]
Objective: To induce osteoarthritis in the knee joint of rats to evaluate the efficacy of therapeutic agents.
Materials:
-
Male Wistar or Sprague-Dawley rats (9 weeks old, ~275 g)[12]
-
Monosodium iodoacetate (MIA)
-
Sterile saline
-
Isoflurane for anesthesia
-
Insulin syringes with 29-30G needles
Procedure:
-
Anesthetize the rats using isoflurane inhalation.[13]
-
Shave and disinfect the skin over the knee joint.
-
Make a small incision at the center of the knee to expose the patellar ligament.[12]
-
Flex the rat's leg at a 90° angle at the knee joint.[12]
-
Prepare a solution of MIA in sterile saline (e.g., 1 mg in 30 µL). The dose of MIA can be varied to control the severity of OA, with doses ranging from 0.2 mg to 2.0 mg being common.[12][13]
-
Inject a single dose of the MIA solution intra-articularly into the knee joint through the patellar ligament.[13] The contralateral knee can be injected with sterile saline to serve as a control.
-
After injection, the incision can be closed with sutures or surgical staples.
-
Allow the animals to recover from anesthesia. The development of OA-like lesions and pain can be assessed at various time points (e.g., 3, 7, 14, 21, and 28 days) post-injection.[13]
Assessments:
-
Histopathological analysis: Evaluation of cartilage degradation, subchondral bone changes, and synovial inflammation using scoring systems like the OARSI score.[3]
-
Pain behavior: Measurement of mechanical hyperalgesia and weight-bearing distribution.[11]
-
Biochemical analysis: Quantification of inflammatory markers (e.g., cytokines, MMPs) in synovial fluid or serum.[9]
-
Micro-CT imaging: To assess structural changes in the joint.[9]
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Mechanism of a this compound Analog
The following diagram illustrates the potential anti-inflammatory signaling pathway inhibited by Mollugin, a compound structurally related to this compound. This provides a hypothetical framework for the mechanism of action of this compound.
References
- 1. Anti-inflammatory and anti-osteoarthritis effect of Mollugo pentaphylla extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and anti-osteoarthritis effect of Mollugo pentaphylla extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naproxen Treatment Inhibits Articular Cartilage Loss in a Rat Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Anti-Osteoarthritis Potential of Standardized Boswellia serrata Gum Resin Extract in Alleviating Knee Joint Pathology and Inflammation in Osteoarthritis-Induced Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Effect of Boswellia serrata Extracts on Degenerative Osteoarthritis in vitro and in vivo Models | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly bioavailable curcumin powder suppresses articular cartilage damage in rats with mono-iodoacetate (MIA)-induced osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin Alleviates Osteoarthritis Through the p38MAPK Pathway: Network Pharmacological Prediction and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monosodium Iodoacetate induced Osteoarthritis Model - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
- 13. Monosodium Iodoacetate Induces Knee Osteoarthritis in Rats in a Dose- and Time-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Extraction of Mollugogenol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for Mollugogenol A, a bioactive triterpenoid saponin primarily found in the medicinal plant Mollugo pentaphylla. The selection of an appropriate extraction method is critical for maximizing yield and purity, which are essential for subsequent research and drug development. This document outlines conventional and modern extraction techniques, presenting available quantitative data, detailed experimental protocols, and visual workflows to aid in methodological selection.
Comparison of Extraction Methodologies
The efficiency of this compound extraction is significantly influenced by the chosen method. While conventional methods like Soxhlet and reflux extraction have been traditionally employed, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages in terms of efficiency and environmental impact. Below is a summary of key performance indicators for various methods based on available literature for similar compounds, as direct comparative data for this compound is limited.
| Extraction Method | Principle | Typical Solvent | Extraction Time | Yield | Purity | Advantages | Disadvantages |
| Reflux Extraction | Continuous boiling and condensation of a solvent to extract compounds. | Water, Ethanol | 48 hours | Moderate | Variable | Simple setup, suitable for exhaustive extraction. | Time-consuming, potential for thermal degradation of compounds. |
| Soxhlet Extraction | Continuous solid-liquid extraction using a specialized apparatus. | Ethanol | Not Specified | Moderate | Variable | Efficient for exhaustive extraction. | Time-consuming, requires large solvent volumes. |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. | Ethanol, Methanol | 30 - 60 minutes | High | High | Reduced extraction time and solvent consumption, improved yield. | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material, accelerating extraction. | Ethanol, Methanol | 10 - 30 minutes | High | High | Extremely fast, reduced solvent usage, higher yields. | Requires specialized microwave equipment, potential for localized overheating. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established procedures for the extraction of triterpenoid saponins from plant materials.
Conventional Extraction: Reflux
This protocol is adapted from a method used for the extraction of triterpenoid saponins from Mollugo pentaphylla.[1]
-
Preparation of Plant Material: Air-dry the aerial parts of Mollugo pentaphylla and grind them into a coarse powder.
-
Defatting: Defat the powdered plant material with petroleum ether (60-80°C) to remove lipids.
-
Extraction:
-
Take 750 g of the defatted plant material and place it in a round-bottom flask.
-
Add 2 liters of distilled water to the flask.
-
Set up a reflux condenser and heat the mixture to boiling.
-
Continue the reflux for 48 hours.
-
-
Filtration and Concentration:
-
After cooling, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a viscous mass.
-
Modern Extraction: Ultrasound-Assisted Extraction (UAE) - General Protocol
This is a general protocol for UAE of bioactive compounds from plant materials and can be optimized for this compound extraction.[2]
-
Preparation of Plant Material: Use dried and powdered aerial parts of Mollugo pentaphylla.
-
Extraction:
-
Place 1 g of the powdered plant material in a flask.
-
Add 40 mL of a suitable solvent (e.g., 70% ethanol).
-
Place the flask in an ultrasonic bath operating at a frequency of 40 kHz.
-
Sonication time and temperature can be optimized (e.g., 30-60 minutes at 40-60°C).
-
-
Separation and Concentration:
-
Centrifuge the mixture to separate the extract from the solid residue.
-
Collect the supernatant and concentrate it using a rotary evaporator.
-
Modern Extraction: Microwave-Assisted Extraction (MAE) - General Protocol
This is a general protocol for MAE of bioactive compounds from plant materials and should be optimized for this compound.[3][4]
-
Preparation of Plant Material: Use dried and powdered aerial parts of Mollugo pentaphylla.
-
Extraction:
-
Place a weighed amount of the powdered plant material in a microwave-safe extraction vessel.
-
Add a suitable solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio.
-
Set the microwave power (e.g., 200-500 W) and extraction time (e.g., 10-25 minutes).
-
-
Filtration and Concentration:
-
After extraction, allow the mixture to cool.
-
Filter the extract to remove the plant material.
-
Concentrate the filtrate using a rotary evaporator.
-
Visualizing the Extraction Workflows
The following diagrams illustrate the general workflows for conventional and modern extraction methods.
Caption: Conventional Reflux Extraction Workflow.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Ultrasound assisted extraction of polyphenols and their distribution in whole mung bean, hull and cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Microwave-Assisted Extraction of Polyphenols from Crataegus monogyna L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Mollugogenol A: A Comparative Analysis of its Bioactivity Against Established Drugs
For Immediate Release
[SHANGHAI, CN — October 31, 2025] – A comprehensive review of the available scientific literature provides insights into the bioactivity of Mollugogenol A, a triterpenoid saponin, in comparison to established anti-inflammatory and antifungal drugs. While direct quantitative data for this compound remains limited, studies on plant extracts containing this compound suggest potential anti-inflammatory properties. This guide offers a comparative overview for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a natural compound isolated from plants such as Mollugo pentaphylla and Glinus oppositifolius, has been investigated for its biological activities. In vitro and in vivo studies on extracts of these plants have demonstrated anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2][3] However, a notable gap exists in the scientific literature regarding the specific quantitative bioactivity of isolated this compound, such as its half-maximal inhibitory concentration (IC50) for anti-inflammatory targets or its minimum inhibitory concentration (MIC) against fungal pathogens.
This guide compares the known bioactivity of this compound, largely inferred from extract studies, with the well-documented effects of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the antifungal agent Fluconazole.
Anti-Inflammatory Bioactivity: this compound vs. Indomethacin
Extracts of Mollugo pentaphylla, containing this compound, have been shown to inhibit the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1][2][3] At a concentration of 200 μg/mL, the extract of Mollugo pentaphylla (MPE) exhibited a 57.8% inhibition of NO production and a 97.1% inhibition of PGE2 production.[1][2] Furthermore, MPE was found to suppress the synthesis of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] Another study on Glinus oppositifolius, which also contains this compound, identified triterpenoids that inhibited nitric oxide production in LPS-stimulated RAW 264.7 cells with IC50 values in the micromolar range.[4]
Indomethacin is a potent, non-selective inhibitor of COX enzymes, which are responsible for the synthesis of prostaglandins. Its mechanism of action is well-established and it serves as a standard for comparison in anti-inflammatory research.
Below is a table summarizing the available quantitative data.
| Compound/Drug | Target/Assay | Cell Line | IC50 / % Inhibition |
| Mollugo pentaphylla Extract (MPE) | Nitric Oxide (NO) Production | RAW264.7 | 57.8% inhibition at 200 µg/mL[1][2] |
| Mollugo pentaphylla Extract (MPE) | Prostaglandin E2 (PGE2) Production | RAW264.7 | 97.1% inhibition at 200 µg/mL[1][2] |
| Indomethacin | PGE2 Production | Human Whole Blood Assay | IC50 = 0.1147 µM |
| Indomethacin | COX-1 | Ovine | IC50 = 0.0159 µM |
| Indomethacin | COX-2 | Ovine | IC50 = 0.0528 µM |
Antifungal Bioactivity: this compound vs. Fluconazole
While some older reports suggest antifungal properties of this compound, recent and quantitative data on its antifungal activity, such as MIC values against clinically relevant fungal strains, are scarce in the available literature. One study on an alcoholic extract of Mollugo pentaphylla indicated moderate activity against Aspergillus niger and Candida albicans.[5]
Fluconazole is a widely used triazole antifungal drug that acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6] Its efficacy is well-documented with established MIC values against a broad spectrum of fungal pathogens.
A direct comparison of the antifungal activity of this compound with Fluconazole is challenging due to the lack of specific data for this compound. The table below presents the available data for Fluconazole.
| Drug | Fungal Species | MIC Range (µg/mL) |
| Fluconazole | Candida albicans | 0.25 - >512[7] |
| Fluconazole | Candida glabrata | 0.25 - >512[7] |
| Fluconazole | Candida krusei | 0.25 - >512[7] |
| Fluconazole | Candida parapsilosis | 0.25 - >512[7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: LPS-induced pro-inflammatory signaling pathway.
Caption: Workflow for in vitro anti-inflammatory assays.
Caption: Antifungal susceptibility testing workflow.
Experimental Protocols
1. In Vitro Anti-inflammatory Activity Assay (Nitric Oxide and PGE2 Production)
-
Cell Culture: Murine macrophage cells (RAW264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compound (e.g., this compound or Indomethacin) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).[8][9]
-
Nitric Oxide (NO) Assay: After 24 hours of incubation with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[8][9] The absorbance is read at 540-550 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
-
Prostaglandin E2 (PGE2) Assay: The concentration of PGE2 in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
2. Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared in RPMI-1640 medium, and the cell density is adjusted spectrophotometrically.
-
Drug Dilution: A serial two-fold dilution of the antifungal agent (e.g., Fluconazole) is prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35-37°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control well. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Conclusion and Future Directions
The available evidence suggests that plant extracts containing this compound possess anti-inflammatory properties, primarily by inhibiting the production of NO and PGE2. However, the lack of specific quantitative data for the isolated compound makes a direct and robust comparison with established drugs like Indomethacin challenging. Similarly, while there are preliminary indications of antifungal activity, further studies are required to determine the antifungal spectrum and potency of pure this compound.
Future research should focus on isolating and purifying this compound to determine its specific IC50 values against key inflammatory targets (e.g., COX-1, COX-2, iNOS) and its MIC values against a panel of clinically relevant fungal pathogens. Such data are crucial for a comprehensive evaluation of its therapeutic potential and for guiding any future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Anti-inflammatory and anti-osteoarthritis effect of Mollugo pentaphylla extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of fluconazole, caspofungin, anidulafungin, and amphotericin B on planktonic and biofilm Candida species determined by microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. dovepress.com [dovepress.com]
Replicating Published Findings on Mollugogenol A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings on Mollugogenol A (commonly referred to as mollugin in scientific literature), a natural compound with demonstrated anti-cancer and anti-inflammatory properties. This document outlines the key experimental data, detailed protocols for replicating pivotal studies, and a comparative analysis with other natural compounds targeting similar signaling pathways.
This compound, a naphthoquinone extracted from the medicinal plant Rubia cordifolia, has garnered significant interest for its therapeutic potential. This guide aims to facilitate the replication and further exploration of its biological activities by presenting a consolidated resource of its effects on various cancer cell lines and inflammatory models.
Comparative Efficacy of this compound in Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Col2 | Colon Cancer | 12.3 | [1] |
| HepG2 | Liver Carcinoma | 60.2 | [1] |
| HN12 | Metastatic Oral Squamous Cell Carcinoma | 46.3 | [1] |
| HN4 | Primary Oral Squamous Cell Carcinoma | 43.9 | [1] |
| HER2-overexpressing Breast Cancer | Breast Cancer | 58 | [1] |
| HL-60 | Leukemia | < 20 (for some derivatives) | [2] |
| A549 | Lung Cancer | < 20 (for some derivatives) | [2] |
| SMMC-7721 | Liver Cancer | < 20 (for some derivatives) | [2] |
| SW480 | Colon Cancer | > 20 (for some derivatives) | [2] |
| MCF-7 | Breast Cancer | < 20 (for some derivatives) | [2] |
Comparison with Alternative Natural Compounds
This compound's mechanism of action involves the modulation of key signaling pathways implicated in cancer and inflammation, such as NF-κB and JAK-STAT. For a comprehensive evaluation, its efficacy can be compared with other well-characterized natural compounds that target these pathways.
| Compound | Target Pathway(s) | Reported IC50 Range (µM) in various cancers | Key References |
| This compound | NF-κB, JAK-STAT, HER2/Akt/SREBP-1c | 12.3 - 60.2 | [1][2] |
| Curcumin | NF-κB, JAK-STAT | 5 - 50 | [3][4][5] |
| Resveratrol | NF-κB, JAK-STAT | 10 - 100 | [5][6] |
| Genistein | JAK-STAT | 10 - 75 | [7] |
| Baicalein | JAK-STAT | 15 - 80 | [7] |
Key Experimental Protocols
To aid in the replication of published findings, detailed protocols for essential assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies to determine the cytotoxic effects of this compound.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or alternative compounds) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (TUNEL Assay)
This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis.[10][11][12]
-
Cell Preparation: Culture and treat cells with this compound as described for the cell viability assay.
-
Fixation and Permeabilization: Harvest the cells and fix them with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP according to the manufacturer's instructions.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to detect the fluorescently labeled cells, indicating apoptosis.
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound on the protein expression and phosphorylation status within the NF-κB and JAK-STAT signaling pathways.[13][14]
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-STAT3, STAT3, β-actin).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Visualizing the Mechanism of Action
To illustrate the molecular pathways affected by this compound and the experimental process, the following diagrams are provided.
Caption: this compound inhibits NF-κB and JAK-STAT signaling pathways.
Caption: General workflow for evaluating this compound's bioactivity.
This guide provides a foundational framework for researchers to replicate and build upon the existing knowledge of this compound. The provided data and protocols are intended to streamline the experimental process and facilitate a deeper understanding of this promising natural compound.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. NFkappaB: a promising target for natural products in cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemicals Targeting JAK–STAT Pathways in Inflammatory Bowel Disease: Insights from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]
- 7. suzycohen.com [suzycohen.com]
- 8. youtube.com [youtube.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sileks.com [sileks.com]
- 11. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Inter-laboratory Validation of Mollugogenol A Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for Mollugogenol A. Currently, there is a lack of publicly available inter-laboratory validation studies specifically for this compound. Therefore, this document outlines a systematic approach to developing a robust analytical method and subsequently validating its performance across multiple laboratories. This process is crucial for ensuring data reliability, comparability, and transferability in research and quality control settings.
Phase 1: Single-Laboratory Method Development and Validation
The initial and critical phase is the development and validation of a suitable analytical method within a single laboratory. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common and reliable technique for the analysis of triterpenoid saponins, the class of compounds to which this compound belongs.
Proposed Analytical Method: HPLC-UV
Based on established methods for similar triterpenoid saponins, a reverse-phase HPLC-UV method is proposed for the quantification of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation of this compound from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As triterpenoid saponins often lack strong chromophores, detection is typically performed at a low wavelength, such as 205 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.
-
Sample Solution: Develop a sample extraction procedure from the relevant matrix (e.g., plant material, biological fluid) that ensures complete and reproducible recovery of this compound.
-
Single-Laboratory Validation Parameters
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The key validation parameters are summarized in the table below.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure that the analytical signal is solely from the analyte of interest and not from other components such as impurities, degradation products, or matrix components. | The peak for this compound should be pure and well-resolved from other peaks. This can be assessed using a photodiode array (PDA) detector for peak purity analysis. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical signal over a defined range. | A linear regression analysis should yield a correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. | The specified range should be appropriate for the intended application of the method. |
| Accuracy | The closeness of the measured value to the true value. | The recovery of spiked samples should typically be within 98-102%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). | The relative standard deviation (RSD) should typically be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | The results should remain within the acceptance criteria when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied. |
Phase 2: Inter-Laboratory Validation Study
Once the method has been validated in a single laboratory, an inter-laboratory study is conducted to assess its reproducibility. This involves a collaborative study with a number of participating laboratories. Guidelines from organizations like AOAC International provide a framework for designing such studies.[3][4]
Experimental Protocol for Inter-Laboratory Study:
-
Study Protocol: A detailed protocol is prepared and distributed to all participating laboratories. This includes the validated analytical method, instructions for sample handling and preparation, and a timeline for reporting results.
-
Participating Laboratories: A minimum of 8-10 laboratories should be recruited to ensure statistically significant results.[3][4]
-
Test Materials: A central laboratory prepares and distributes identical sets of homogeneous test samples to each participating laboratory. These samples should cover the analytical range of the method and may include blind duplicates.
-
Data Collection and Analysis: Each laboratory analyzes the samples according to the protocol and reports the results to the coordinating laboratory. The data is then statistically analyzed to determine the method's performance characteristics across different laboratories.
Inter-Laboratory Comparison Data
The primary goal is to assess the method's precision, specifically its repeatability and reproducibility.
| Laboratory ID | Sample 1 (Concentration) | Sample 2 (Concentration) | Sample 3 (Concentration) | Intra-laboratory RSD (%) |
| Lab 1 | Mean ± SD | Mean ± SD | Mean ± SD | Value |
| Lab 2 | Mean ± SD | Mean ± SD | Mean ± SD | Value |
| Lab 3 | Mean ± SD | Mean ± SD | Mean ± SD | Value |
| ... | ... | ... | ... | ... |
| Lab N | Mean ± SD | Mean ± SD | Mean ± SD | Value |
| Overall Mean | Value | Value | Value | |
| Repeatability SD (sr) | Value | Value | Value | |
| Reproducibility SD (sR) | Value | Value | Value | |
| Repeatability RSD (RSDr) | Value | Value | Value | |
| Reproducibility RSD (RSDR) | Value | Value | Value |
Mandatory Visualizations
Hypothetical Signaling Pathway for this compound
While the specific signaling pathways modulated by this compound are not yet elucidated, many triterpenoid saponins are known to exhibit anti-inflammatory and anti-cancer properties by modulating key cellular signaling pathways.[2] The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound.
References
- 1. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 2. Triterpenoid Saponins from Anemone flaccida Suppress Tumor Cell Proliferation by Regulating MAPK, PD1/PDL1, and STAT3 Signaling Pathways and Altering Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis of Mollugogenol A Bioassay Results: A Comparative Guide
A comprehensive review of the available scientific literature reveals a notable scarcity of specific bioassay data for the isolated compound Mollugogenol A. The majority of research has focused on the biological activities of crude extracts from plants known to contain this triterpenoid saponin, such as Mollugo pentaphylla and Glinus oppositifolius. Consequently, this guide provides a comparative analysis based on the bioassay results of these extracts, offering insights into the potential therapeutic properties of this compound.
Comparative Bioactivity of Plant Extracts Containing this compound
While quantitative data for purified this compound is limited, studies on extracts of plants where it is a constituent indicate potential anti-inflammatory and cytotoxic activities. The following table summarizes the reported bioactivities of these extracts. It is important to note that these activities are due to the combined effect of all phytochemicals present in the extract and not solely attributable to this compound.
| Plant Source | Bioassay | Key Findings | Reference Compound(s) |
| Mollugo pentaphylla | Anti-inflammatory | The 70% ethanol extract exhibited anti-inflammatory activity by inhibiting the production of nitric oxide (NO), prostaglandin E2 (PGE2), and interleukin-6 (IL-6) in LPS-treated RAW264.7 cells.[1] | Not specified in the study |
| Glinus oppositifolius | Cytotoxicity | A new triterpene, oppositifolone, isolated from the dichloromethane extract, showed cytotoxicity against human colon carcinoma 116 (HCT 116) with an IC50 value of 28.7 µg/mL. The study did not report cytotoxic data for this compound.[2][3][4] | Doxorubicin (IC50 = 1.9 µg/mL against HCT 116)[2][4] |
| Mollugo oppositifolia | Cytotoxicity | The hydro-alcoholic extract showed a CC50 value of 965.45 ± 3.07 μg/ml in HepG2 cells, indicating low toxicity.[5] | Doxorubicin (CC50 = 5.25 ± 0.24 μg/ml in HepG2 cells)[5] |
| Mollugo oppositifolia | Enzyme Inhibition | The hydro-alcoholic extract inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 322.87 ± 2.05 μg/ml and 278.23 ± 1.89 μg/ml, respectively. It also inhibited the β-secretase enzyme with an IC50 value of 173.93 μg/ml.[5] | Galanthamine (AChE IC50 = 32.71 ± 0.57 μg/ml; BChE IC50 = 20.15 ± 0.16 μg/ml), Standard β-secretase inhibitor (IC50 = 41.09 μg/ml)[5] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the literature concerning the bioactivity of extracts containing this compound.
In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
This assay evaluates the potential of a substance to inhibit the production of inflammatory mediators in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compound (e.g., plant extract) for a specific duration (e.g., 1 hour).
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are also included.
-
Measurement of Inflammatory Mediators: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The levels of nitric oxide (NO) are measured using the Griess reagent. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the test substance that causes 50% inhibition, can be determined from a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HCT 116, HepG2) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control and a positive control (e.g., Doxorubicin) are included.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Potential Signaling Pathways and Experimental Workflows
The diagrams below illustrate a potential anti-inflammatory signaling pathway that could be modulated by compounds like this compound and a typical workflow for evaluating the cytotoxicity of a natural product.
Caption: Hypothetical anti-inflammatory signaling pathway.
Caption: Experimental workflow for cytotoxicity testing.
References
- 1. Anti-inflammatory and anti-osteoarthritis effect of Mollugo pentaphylla extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical constituents and bioactivities of Glinus oppositifolius - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical constituents and bioactivities of Glinus oppositifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Mollugo oppositifolia Linn. as cholinesterase and β-secretase enzymes inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Mollugogenol A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Mollugogenol A, a triterpenoid saponin, ensuring the safety of laboratory personnel and compliance with standard hazardous waste regulations.
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for a preliminary assessment of its potential hazards and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C₃₀H₅₂O₄ |
| Molecular Weight | 476.7 g/mol [1] |
| Physical State | Solid |
| Solubility | Data not readily available |
| Known Biological Activity | Antifungal, spermatocidal[1] |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of research-grade chemicals in the absence of a specific Safety Data Sheet (SDS). It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements before proceeding.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Waste Classification and Segregation
-
Do not dispose of this compound down the drain. As a saponin with biological activity, it could have adverse effects on aquatic life.
-
Treat all solid this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) as hazardous chemical waste .
-
Segregate this compound waste from other waste streams to avoid unintended chemical reactions.
Waste Collection and Labeling
-
Solid Waste:
-
Collect pure this compound and any contaminated solid materials in a designated, leak-proof, and sealable container.
-
The container should be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate amount of waste in the container.
-
Affix any other labels as required by your institution's EHS department.
-
Storage of Waste
-
Store the sealed hazardous waste container in a designated and secure area, away from incompatible chemicals.
-
The storage area should be well-ventilated.
Arranging for Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow their specific procedures for waste pickup requests.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes safety and environmental protection. Always adhere to your local and institutional regulations.
References
Essential Safety and Logistical Information for Handling Mollugogenol A
I. Personal Protective Equipment (PPE)
When handling Mollugogenol A, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Specifications & Best Practices |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be ANSI Z87.1 compliant. Goggles are required when there is a risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | Inspect gloves for tears or holes before use. For prolonged contact or when handling larger quantities, consider double-gloving. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A fully buttoned lab coat made of a suitable material to prevent skin contact. Consider a chemical-resistant apron for splash hazards. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) may be necessary.[2] |
| Foot Protection | Closed-toe shoes | Shoes should fully cover the feet to protect from spills. |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a chemical spill kit accessible.
-
-
Handling :
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the creation of dust or aerosols. If the compound is a solid, handle it with care to prevent it from becoming airborne.
-
Use appropriate tools (e.g., spatulas, forceps) to handle the compound.
-
-
Post-Handling :
-
Thoroughly clean the work area after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Properly dispose of all contaminated materials.
-
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation :
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered chemical waste.
-
-
Waste Collection :
-
Disposal Procedure :
Hierarchy of Controls for Managing this compound Exposure
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
